Pheneturide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-carbamoyl-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQSQHYDOFIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020612 | |
| Record name | Ethylphenylacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-49-3, 6192-36-5, 6509-32-6 | |
| Record name | Pheneturide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pheneturide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Pheneturide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pheneturide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethylphenylacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylphenacemide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pheneturide from 2-Phenylbutyryl Chloride and Urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pheneturide, an anticonvulsant agent. The primary synthetic route discussed involves a two-step process commencing with the conversion of 2-phenylbutanoic acid to its acyl chloride derivative, 2-phenylbutyryl chloride, followed by the acylation of urea. This document details the experimental protocols, quantitative data, and reaction mechanisms to facilitate laboratory-scale synthesis and further research.
Synthesis Pathway
The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the activation of 2-phenylbutanoic acid to the more reactive 2-phenylbutyryl chloride. The second step is the nucleophilic acyl substitution reaction between 2-phenylbutyryl chloride and urea to form the final product, this compound.
Step 1: Synthesis of 2-Phenylbutyryl Chloride
2-Phenylbutanoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield 2-phenylbutyryl chloride.[1][2] This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack by the chloride ion.[1]
Step 2: Synthesis of this compound
The synthesized 2-phenylbutyryl chloride is then reacted with urea in an acylation reaction.[3] The lone pair of electrons on one of the nitrogen atoms of urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenylbutyryl chloride.[3] This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form this compound with the elimination of a chloride ion.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Preparation of 2-Phenylbutyryl Chloride
Materials:
-
2-Phenylbutanoic acid (16.4 g, 0.10 mol)
-
Thionyl chloride (SOCl₂) (0.12 mol)
-
Dichloromethane (CH₂Cl₂) (60 mL)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a stirred solution of 2-phenylbutanoic acid in dichloromethane, add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Allow the reaction to proceed overnight at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the volatiles (excess thionyl chloride and solvent) under vacuum.
-
The residual liquid, crude 2-phenylbutyryl chloride, can be purified by vacuum distillation.
Synthesis of this compound
Materials:
-
2-Phenylbutyryl chloride
-
Urea
-
Anhydrous toluene (or another suitable anhydrous solvent)
Procedure:
-
In a reaction vessel, dissolve urea in a suitable anhydrous solvent such as toluene.
-
Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The crude this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from an ethanol-water mixture.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 2-Phenylbutanoic Acid | C₁₀H₁₂O₂ | 164.20 | |
| Thionyl Chloride | SOCl₂ | 118.97 | |
| 2-Phenylbutyryl Chloride | C₁₀H₁₁ClO | 182.65 | |
| Urea | CH₄N₂O | 60.06 | |
| This compound | C₁₁H₁₄N₂O₂ | 206.24 |
Table 2: Reaction Conditions and Yields
| Step | Reactants | Molar Ratio | Solvent | Temperature | Time | Yield | Reference |
| 1 | 2-Phenylbutanoic Acid : Thionyl Chloride | 1 : 1.2 | Dichloromethane | Room Temperature | Overnight | ~68% | |
| 2 | 2-Phenylbutyryl Chloride : Urea | 1 : 1 (approx.) | Toluene | Reflux | 2-3 hours | Not specified |
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Melting Point (dl-form) | 149-150°C | |
| Melting Point (d-form) | 168–169°C | |
| ¹H NMR | ||
| Aromatic protons | ~7.2-7.4 ppm | General chemical shift ranges |
| CH (benzylic) | ~3.5 ppm (triplet) | General chemical shift ranges |
| CH₂ | ~1.8-2.0 ppm (multiplet) | General chemical shift ranges |
| CH₃ | ~0.9 ppm (triplet) | General chemical shift ranges |
| NH₂ and NH | Broad signals | General chemical shift ranges |
| ¹³C NMR | ||
| Carbonyl (C=O) | ~175 ppm (amide), ~158 ppm (urea) | General chemical shift ranges |
| Aromatic carbons | ~126-140 ppm | General chemical shift ranges |
| CH (benzylic) | ~55 ppm | General chemical shift ranges |
| CH₂ | ~25 ppm | General chemical shift ranges |
| CH₃ | ~12 ppm | General chemical shift ranges |
| IR Spectroscopy (cm⁻¹) | ||
| N-H Stretch | 3400-3200 (two bands) | General absorption ranges |
| C-H Stretch (aromatic) | ~3100-3000 | General absorption ranges |
| C-H Stretch (aliphatic) | ~2960-2850 | General absorption ranges |
| C=O Stretch (amide I) | ~1680 | General absorption ranges |
| C=O Stretch (urea) | ~1640 | General absorption ranges |
| N-H Bend (amide II) | ~1550 | General absorption ranges |
Mandatory Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
Pheneturide's Mechanism of Action in Temporal Lobe Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheneturide, an anticonvulsant of the ureide class, has been utilized in the management of epilepsy, including temporal lobe epilepsy.[1][2] While not as extensively studied as newer antiepileptic drugs (AEDs), its proposed multi-faceted mechanism of action presents a compelling area of research. This technical guide provides an in-depth exploration of the core mechanisms through which this compound is believed to exert its anticonvulsant effects. It synthesizes available clinical data, outlines relevant experimental protocols for its pharmacological evaluation, and visually represents key pathways and workflows to support further research and drug development efforts in the field of epilepsy.
Introduction
Temporal lobe epilepsy (TLE) is one of the most common forms of focal epilepsy in adults, often characterized by seizures that are resistant to current pharmacological treatments. The underlying pathophysiology involves complex alterations in neuronal excitability and inhibition. This compound, also known as phenylethylacetylurea, is a derivative of phenacemide and has demonstrated efficacy in various seizure types.[3] Its structural and functional characteristics suggest a mechanism of action that intersects with key pathways implicated in epileptogenesis, making it a relevant subject for continued investigation. This guide aims to provide a detailed technical overview of its putative mechanisms, supported by available data and standardized experimental methodologies.
Proposed Mechanisms of Action
The anticonvulsant activity of this compound is likely not attributable to a single molecular target but rather to a combination of effects on neuronal excitability. The primary proposed mechanisms are:
-
Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[4][5] This enhancement of GABAergic tone leads to increased chloride ion influx through GABA-A receptors, resulting in hyperpolarization of the neuronal membrane and a raised threshold for seizure initiation.
-
Inhibition of Voltage-Gated Sodium Channels: Similar to other established anticonvulsants like phenytoin and carbamazepine, this compound is proposed to modulate voltage-gated sodium channels. By stabilizing the inactivated state of these channels, it would limit the high-frequency neuronal firing that is characteristic of seizure activity.
-
Modulation of Voltage-Gated Calcium Channels: There is also a possibility that this compound interacts with voltage-gated calcium channels. These channels are critical for neurotransmitter release at the presynaptic terminal. By modulating calcium influx, this compound could reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability.
-
Inhibition of Drug Metabolism: this compound has been noted to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, which can lead to increased plasma levels of these concomitant medications. This effect is important to consider in clinical settings but is distinct from its direct anticonvulsant mechanism of action.
Quantitative Data from Clinical Trials
While extensive clinical trial data for this compound is limited in recent literature, a key double-blind, cross-over study by Gibberd et al. (1982) provides valuable quantitative insights into its efficacy compared to phenytoin in patients with various seizure types, including temporal lobe epilepsy.
Table 1: Comparison of Seizure Frequency with this compound and Phenytoin
| Seizure Type | Mean Monthly Seizures (this compound) | Mean Monthly Seizures (Phenytoin) |
|---|---|---|
| Grand Mal | 0.8 | 0.7 |
| Temporal Lobe | 3.5 | 4.2 |
| Others | 1.8 | 1.4 |
Data extracted from Gibberd et al. (1982).
Table 2: Patient Response to Treatment
| Change in Seizure Frequency (this compound vs. Phenytoin) | Number of Patients |
|---|---|
| Increase | 30 |
| Decrease | 36 |
| No Change | 28 |
Data extracted from Gibberd et al. (1982).
The study concluded that there was no statistically significant difference in seizure control between this compound and phenytoin.
Experimental Protocols
Detailed preclinical experimental protocols specifically for this compound are not extensively reported. However, the following sections describe standard methodologies for investigating the proposed mechanisms of action for an anticonvulsant compound like this compound.
Clinical Trial Protocol (Gibberd et al., 1982)
-
Study Design: A double-blind, cross-over trial was conducted.
-
Patient Population: 94 outpatients with established epilepsy, including grand mal, temporal lobe, Jacksonian, myoclonic, and petit mal seizures, were enrolled.
-
Treatment Protocol: Patients were randomly assigned to receive either this compound (200 mg three times daily) or phenytoin (100 mg three times daily) for six months. Following this period and a one-month washout phase, patients were crossed over to the alternate treatment for another six months. Dosages could be adjusted based on clinical response and side effects.
-
Outcome Measures:
-
Primary: Seizure frequency, as recorded by patients in diaries.
-
Secondary: Incidence and nature of adverse effects.
-
-
Data Analysis: The mean monthly seizure frequency was compared between the two treatment arms. The number of patients who experienced an increase, decrease, or no change in seizure frequency was also analyzed.
In Vitro Electrophysiology: Patch-Clamp Analysis
To investigate the effects of this compound on voltage-gated sodium and calcium channels, and GABA-A receptors, whole-cell patch-clamp electrophysiology would be the method of choice.
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or heterologous expression systems (e.g., HEK293 cells) expressing specific ion channel subunits would be used.
-
Recording: Ionic currents would be recorded using standard whole-cell patch-clamp techniques.
-
Voltage Protocols:
-
Sodium/Calcium Channels: A series of voltage steps would be applied to elicit channel activation, inactivation, and recovery from inactivation.
-
GABA-A Receptors: Cells would be held at a specific potential (e.g., -60 mV), and GABA would be applied to elicit an inward chloride current.
-
-
Drug Application: this compound would be perfused at varying concentrations to determine its effect on the recorded currents.
-
Data Analysis: The effects of this compound on current amplitude, kinetics, and voltage-dependence would be quantified. Concentration-response curves would be generated to calculate IC50 (for inhibition) or EC50 (for potentiation) values.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Model
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice are commonly used.
-
Drug Administration: this compound would be administered intraperitoneally or orally at various doses. A vehicle control group would also be included.
-
Electrical Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of tonic hindlimb extension.
-
Data Analysis: The median effective dose (ED50), the dose at which 50% of animals are protected, is calculated from the dose-response data.
Conclusion
This compound is an anticonvulsant with a proposed multi-target mechanism of action, primarily involving the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels. While clinical data suggests an efficacy comparable to phenytoin, a significant gap exists in the literature regarding detailed preclinical characterization, particularly quantitative data on its interactions with specific molecular targets. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the precise molecular pharmacology of this compound. A more comprehensive understanding of its mechanism of action is crucial for defining its potential therapeutic niche in the management of temporal lobe epilepsy and for guiding the development of novel, more effective antiepileptic drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Treatment of intractable temporal lobe epilepsy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 90-49-3 | Benchchem [benchchem.com]
- 5. What is the mechanism of Acetylthis compound? [synapse.patsnap.com]
The Pharmacokinetics of Pheneturide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1] While considered largely obsolete in current clinical practice, a thorough understanding of its pharmacokinetic profile remains crucial for researchers in drug metabolism, pharmacokinetics, and the development of new antiepileptic agents. This technical guide provides a comprehensive overview of the pharmacokinetics and plasma half-life of this compound, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing metabolic pathways and experimental workflows.
Pharmacokinetic Profile
This compound exhibits first-order kinetics within the studied dose ranges.[2] Its pharmacokinetic parameters are characterized by a long plasma half-life and complete nonrenal clearance, indicating extensive hepatic metabolism.[2][3]
Data Presentation: Key Pharmacokinetic Parameters
The following tables summarize the core pharmacokinetic parameters of this compound in humans, derived from available literature.
Table 1: Plasma Half-life and Clearance of this compound
| Parameter | Value | Condition | Source |
| Plasma Half-life (t½) | 54 hours (range: 31-90 hours) | Single Dose | [3] |
| 40 hours | Repetitive Administration | ||
| Total Body Clearance (CL) | 2.6 L/hour (range: 1.73-3.59 L/hour) | Single Dose | |
| Unchanged with repetitive administration | Repetitive Administration |
Table 2: Other Pharmacokinetic Parameters
| Parameter | Value/Observation | Source |
| Kinetics | First-order | |
| Clearance Route | 100% nonrenal (hepatic) | |
| Volume of Distribution (Vd) | Decreased with repetitive administration | |
| Protein Binding | >90% | |
| Oral Bioavailability | ~85% |
Metabolism of this compound
The biotransformation of this compound is extensive, with only trace amounts of the parent drug found in urine. The primary metabolic pathways in humans involve hydrolysis of the ureide group and hydroxylation of the phenyl ring.
Data Presentation: Major Human Metabolites of this compound
Table 3: Major Metabolites of this compound Identified in Human Urine
| Metabolite | Percentage of Total Metabolites | Metabolic Pathway | Source |
| 2-phenylbutyric acid | 40.6% | Hydrolysis of the ureide function | |
| 2-(4-hydroxyphenyl)-butyroylurea | 37.5% | 4-hydroxylation of the benzene ring | |
| 2-(4-hydroxyphenyl)-butyric acid | 11.9% | Hydrolysis and Hydroxylation |
Experimental Protocols
Detailed experimental protocols from the original pharmacokinetic studies are not fully available in the public domain. However, based on the abstracts and methodologies described in the cited literature, the following outlines the likely experimental designs.
Protocol for Pharmacokinetic Analysis of this compound
This protocol is based on the study by Galeazzi et al. (1979), which determined the plasma half-life and clearance of this compound.
1. Study Design:
-
The study was conducted in normal human volunteers.
-
Pharmacokinetic parameters were determined after single and repetitive administrations of this compound.
2. Dosing:
-
The specific dosage administered was not detailed in the available abstract.
3. Sample Collection:
-
Blood and urine samples were collected at various time points post-administration to characterize the drug's absorption, distribution, metabolism, and excretion.
4. Analytical Method: Thin-Layer Chromatography-Reflectance Spectrophotometry
-
A highly sensitive and reproducible thin-layer chromatography (TLC)-reflectance spectrophotometric assay was developed and used for the quantification of this compound in plasma and urine.
-
Principle: This method involves separating the compound of interest (this compound) from other plasma or urine components on a TLC plate. The amount of the compound is then quantified by measuring the reflectance of light from the spot on the plate, which is proportional to the concentration of the substance.
-
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data were analyzed using pharmacokinetic modeling to determine key parameters such as half-life, clearance, and volume of distribution. The data was found to fit a first-order kinetics model.
Protocol for Metabolite Identification of this compound
This protocol is based on the study by Vachta et al. (1986), which investigated the biotransformation of this compound in humans.
1. Study Design:
-
The study was conducted in human volunteers.
2. Dosing:
-
A single oral dose of 10 mg/kg of this compound was administered to each volunteer.
3. Sample Collection:
-
Urine was collected from the study participants.
4. Sample Preparation and Extraction:
-
Urine samples were extracted using Amberlite XAD-2 resin, a nonpolar adsorbent used to trap organic compounds from aqueous solutions.
-
The extracts underwent enzymatic hydrolysis, likely to cleave any conjugated metabolites.
5. Metabolite Separation and Isolation:
-
The processed extracts were separated by preparative High-Performance Liquid Chromatography (HPLC). This technique allows for the isolation of individual metabolites from the complex mixture.
6. Structural Elucidation:
-
The chemical structures of the isolated metabolites were determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analytical techniques provide detailed information about the molecular structure of the compounds.
Mandatory Visualizations
Caption: Generalized experimental workflow for a pharmacokinetic study of this compound.
References
- 1. Pharmacokinetics and biochemical efficacy after single and multiple oral administration of N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide, a new type of specific competitive inhibitor of testosterone 5 alpha-reductase, in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of phenylethylacetylurea (this compound), an old antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Pheneturide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Pheneturide (CAS 90-49-3), an anticonvulsant of the ureide class.[1] It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its proposed mechanism of action and synthesis pathway. This document is intended to serve as a core resource for professionals in pharmaceutical research and drug development.
Introduction
This compound, also known as ethylphenacemide, is an anticonvulsant drug structurally related to phenobarbital and can be considered a metabolic degradation product of it.[1][2] While its clinical use has become less common, often reserved for severe epilepsy refractory to other treatments, it remains a molecule of interest for studying anticonvulsant mechanisms and pharmacokinetic interactions.[1][3] Notably, this compound is known to inhibit the metabolism of other anticonvulsants like phenytoin, thereby increasing their plasma levels. This guide details its fundamental chemical and physical characteristics, pharmacological action, and the experimental methodologies used to determine these properties.
Chemical and Physical Properties
The core chemical and physical properties of this compound are summarized below. These data are critical for understanding its behavior in biological systems and for the formulation of drug products.
Chemical Identification
| Property | Value | Reference(s) |
| IUPAC Name | N-carbamoyl-2-phenylbutanamide | |
| CAS Number | 90-49-3 | |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| Synonyms | (2-Phenylbutanoyl)urea, Ethylphenacemide, Benuride, Lircapyl, M 551 | |
| SMILES | C(C(NC(N)=O)=O)(CC)C1=CC=CC=C1 | |
| InChI Key | AJOQSQHYDOFIOX-UHFFFAOYSA-N |
Physical and Pharmacokinetic Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline solid | |
| Melting Point (dl-Form) | 149-150 °C | |
| Solubility | Moderately soluble in water; Soluble in organic solvents like DMSO, acetone | |
| Pharmacokinetic Half-life | ~54 hours (long duration of action) |
Proposed Mechanism of Action
This compound's anticonvulsant activity is believed to be multifactorial, targeting key components of neuronal signaling to reduce hyperexcitability. The primary proposed mechanisms include the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.
-
Enhancement of GABAergic Inhibition : this compound is thought to potentiate the activity of Gamma-Aminobutyric Acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA at GABA-A receptors, it likely increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and a raised seizure threshold.
-
Modulation of Voltage-Gated Sodium Channels : The drug may inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action would reduce the high-frequency neuronal firing characteristic of seizures.
-
Modulation of Voltage-Gated Calcium Channels : There is also a possibility that this compound influences voltage-gated calcium channels, which would regulate neurotransmitter release at the synapse and dampen excitatory signals.
Synthesis Pathway
The most common synthetic route to this compound involves a two-step process starting from 2-phenylbutanoic acid. The acid is first converted to its more reactive acid chloride derivative, which is then reacted with urea in a nucleophilic acyl substitution.
Experimental Protocols
This section provides generalized methodologies for the determination of key chemical and physical properties of this compound. These protocols are based on standard laboratory practices.
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) can be determined using potentiometric titration, which measures pH changes upon the addition of a titrant.
-
Apparatus : Calibrated pH meter, magnetic stirrer, burette, reaction vessel.
-
Reagents : this compound sample, 0.1 M hydrochloric acid (HCl), 0.1 M sodium hydroxide (NaOH), 0.15 M potassium chloride (KCl) for ionic strength, deionized water.
-
Procedure :
-
Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.
-
Purge the solution with nitrogen to remove dissolved CO₂.
-
Place the solution in the vessel, immerse the pH electrode, and begin stirring.
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).
-
Continue the titration until the pH reaches ~12.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.
-
Perform the experiment in triplicate to ensure reproducibility.
-
Determination of Solubility
-
Apparatus : Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC.
-
Reagents : this compound, selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).
-
Procedure (Shake-Flask Method) :
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the suspension to separate the undissolved solid.
-
Carefully extract an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Acquisition of Spectroscopic Data
IR spectroscopy is used to identify functional groups within the molecule. For a solid sample like this compound, the thin solid film or KBr pellet method is common.
-
Apparatus : FT-IR spectrometer, salt plates (KBr or NaCl), or KBr pellet press.
-
Procedure (Thin Solid Film Method) :
-
Dissolve a small amount (~5-10 mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Apply a drop of this solution onto a clean, dry salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹).
-
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Apparatus : Mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI) and mass analyzer, often coupled with a liquid chromatograph (LC-MS).
-
Procedure (General for LC-MS) :
-
Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
-
Filter the sample to remove any particulates.
-
Inject the sample into the LC-MS system. The liquid chromatograph separates the analyte from any impurities before it enters the mass spectrometer.
-
In the ESI source, the analyte is ionized (e.g., forming [M+H]⁺ or [M-H]⁻ ions).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum. For structural elucidation, MS/MS (tandem mass spectrometry) can be performed to fragment the parent ion and analyze the resulting daughter ions.
-
Conclusion
This guide consolidates the essential chemical, physical, and pharmacological properties of this compound. The provided data tables offer a quick reference for its core characteristics, while the detailed protocols serve as a practical resource for experimental determination. The visualizations of its proposed mechanism and synthesis pathway provide a clear conceptual framework for researchers. While this compound is an older anticonvulsant, a thorough understanding of its properties remains valuable for comparative pharmacology, toxicology studies, and the development of new central nervous system therapeutics.
References
Structure-Activity Relationship of Pheneturide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pheneturide and its analogs, belonging to the ureide class of compounds, have been a subject of interest in the development of anticonvulsant therapies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, with a focus on quantitative data from preclinical models, detailed experimental protocols, and the underlying mechanistic pathways. This compound, also known as phenylethylacetylurea, is structurally related to other ureide-based anticonvulsants like phenacemide and is considered a ring-opened analog of phenytoin.[1] The exploration of its analogs has been driven by the goal of enhancing anticonvulsant potency, broadening the spectrum of activity, and improving the safety profile by reducing neurotoxicity.[1] The primary proposed mechanisms of action for this class of compounds involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[2][3]
Core Structure and Key Modifications
The fundamental structure of this compound consists of a phenyl group attached to a butyramide backbone, which is further derivatized with a terminal urea group. The structure-activity relationship studies of this compound and its analogs have primarily focused on modifications at three key positions:
-
The Phenyl Ring: Substitutions on the phenyl ring can significantly influence the anticonvulsant activity. The nature, position, and size of the substituent can affect the lipophilicity and electronic properties of the molecule, thereby impacting its ability to cross the blood-brain barrier and interact with its target.
-
The Alkyl Chain: Alterations in the length and branching of the ethyl group connecting the phenyl ring and the acetylurea moiety can modulate the compound's potency and pharmacokinetic profile.
-
The Urea Moiety: The urea (-NH-CO-NH2) group is a critical pharmacophore for the anticonvulsant activity of this class of compounds. Modifications, such as N-substitution or replacement with a thiourea group, have been explored to understand their impact on efficacy and toxicity. The ability of the urea group to form hydrogen bonds is considered an important feature for the anticonvulsant activity of phenytoin-like drugs.[4]
Quantitative Structure-Activity Relationship Data
The anticonvulsant efficacy of this compound and its analogs is primarily evaluated using preclinical models such as the Maximal Electroshock (MES) test for generalized tonic-clonic seizures and the subcutaneous Pentylenetetrazol (scPTZ) test for absence seizures. Neurotoxicity is commonly assessed using the Rotarod test, which measures motor impairment. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparative data for a wide range of analogs in standardized assays is limited in publicly available literature.
Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Analogs
| Compound | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| Phenytoin (Reference) | Mouse | MES | 9.87 ± 0.86 | - | - | |
| Carbamazepine (Reference) | Mouse | MES | 10.5 ± 0.9 to 15.7 ± 1.2 | - | - | |
| Acetylthis compound | Mouse | MES | Data not available | Data not available | - | |
| Acetylthis compound | Mouse | scPTZ | Data not available | Data not available | - | |
| BM 11 (Thiourea analog) | Mouse | MES | 1.72 | - | - | |
| BM 34 (Thiourea analog) | Mouse | MES | 1.19 | - | - | |
| BM 27 (Urea analog) | Mouse | MES | 2.87 | - | - |
ED50: Median Effective Dose required to protect 50% of animals from seizures. TD50: Median Toxic Dose causing motor impairment in 50% of animals.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Animals: Male Swiss mice (20-25 g) are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Electrical Stimulation: At the time of the predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint for protection.
-
Data Analysis: The number of animals protected at each dose level is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Workflow for the Maximal Electroshock (MES) seizure test.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a standard model for evaluating potential anticonvulsant drugs for absence seizures.
-
Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.
-
Animals: Male Swiss mice (18-25 g) are commonly used.
-
Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.
-
PTZ Administration: At the time of expected peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
Workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Objective: To evaluate the motor impairment caused by a test compound.
-
Apparatus: A rotating rod apparatus.
-
Training: Mice are trained to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for two consecutive trials.
-
Drug Administration: Trained animals are administered the test compounds or vehicle.
-
Procedure: At the time of peak drug effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of motor impairment.
-
Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.
Proposed Mechanism of Action and Signaling Pathways
The anticonvulsant activity of this compound and its analogs is believed to be multifactorial, primarily targeting neuronal excitability. The two main proposed mechanisms are:
-
Modulation of Voltage-Gated Sodium Channels: A primary proposed mechanism is the inhibition of voltage-gated sodium channels. By stabilizing these channels in their inactive state, these compounds may reduce the sustained high-frequency firing of neurons that is characteristic of seizures.
-
Enhancement of GABAergic Inhibition: These compounds are also thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This could occur through an interaction with the GABA-A receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus raising the seizure threshold.
Proposed signaling pathways for this compound's anticonvulsant activity.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs indicates that the ureide pharmacophore is essential for their anticonvulsant properties. Modifications to the phenyl ring and the connecting alkyl chain can fine-tune the potency and neurotoxicity of these compounds. While existing data points to the potential of this chemical class, particularly thiourea derivatives which have shown high potency in preclinical models, a comprehensive understanding is hampered by the limited availability of public quantitative data for a broad range of analogs.
Future research should focus on:
-
Systematic synthesis and screening of new analogs to build a more comprehensive SAR model.
-
Head-to-head comparative studies of promising analogs against current standard-of-care anticonvulsants.
-
Elucidation of the precise molecular interactions with their targets to guide rational drug design.
-
In-depth pharmacokinetic and pharmacodynamic studies to optimize the druggability of lead compounds.
By addressing these areas, the therapeutic potential of this compound analogs can be more thoroughly evaluated, potentially leading to the development of novel and improved treatments for epilepsy.
References
Pheneturide's Effect on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proposed Mechanisms of Action
The anticonvulsant properties of pheneturide are thought to be multifactorial, primarily targeting the balance between neuronal excitation and inhibition. The core hypothesized mechanisms include:
-
Positive Allosteric Modulation of GABA-A Receptors: this compound is postulated to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to an allosteric site on the GABA-A receptor, it is thought to increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.
-
Modulation of Voltage-Gated Sodium Channels: Similar to other anticonvulsants like phenytoin, this compound may stabilize the inactive state of voltage-gated sodium channels. This action would reduce the sustained, high-frequency firing of neurons that is characteristic of seizures.
-
Inhibition of Voltage-Gated Calcium Channels: There is some suggestion that this compound may also modulate voltage-gated calcium channels, which would, in turn, reduce the release of excitatory neurotransmitters at the synapse.
-
Inhibition of Cytochrome P450 Enzymes: this compound is known to inhibit the metabolism of other drugs, notably phenytoin, by inhibiting cytochrome P450 enzymes. This leads to increased plasma concentrations of co-administered drugs.
Quantitative Data
As previously stated, specific quantitative data on the direct interaction of this compound with its putative neuronal targets are scarce in the published literature. The following tables are presented to provide a framework for the types of data that would be generated from the experimental protocols outlined in this guide. For illustrative purposes, data for related anticonvulsant compounds are included where available and are clearly noted.
Table 1: Putative GABA-A Receptor Modulation
| Compound | Assay Type | Ligand | Ki (nM) | IC50 (nM) | EC50 (µM) | Cell Line/Tissue | Reference |
| This compound | Radioligand Binding | [3H]muscimol or [3H]flunitrazepam | Data Not Available | Data Not Available | Brain membrane preparations | ||
| This compound | Electrophysiology (Patch Clamp) | Data Not Available | Cultured neurons or heterologous expression systems |
Table 2: Voltage-Gated Sodium Channel Modulation
| Compound | Assay Type | Channel Subtype | Ki (nM) | IC50 (µM) | Effect | Cell Line/Tissue | Reference |
| This compound | Electrophysiology (Patch Clamp) | e.g., Nav1.1, Nav1.2, Nav1.7 | Data Not Available | Stabilization of inactive state | Heterologous expression systems (e.g., HEK293) | ||
| Phenytoin | Electrophysiology (Patch Clamp) | Inward Na+ current | 16.8 | Inhibition | Cultured embryonic cortical neurons |
Table 3: Voltage-Gated Calcium Channel Modulation
| Compound | Assay Type | Channel Subtype | IC50 (µM) | Effect | Cell Line/Tissue | Reference |
| This compound | Electrophysiology (Patch Clamp) | e.g., T-type, L-type, N-type | Data Not Available | Cultured neurons or heterologous expression systems |
Table 4: Cytochrome P450 Inhibition
| Compound | Enzyme | Substrate | Ki (µM) | IC50 (µM) | Assay Type | Reference |
| This compound | CYP2C9, CYP2C19 | Phenytoin | Data Not Available | Data Not Available | In vitro human liver microsomes | |
| Ticlopidine (example inhibitor) | CYP2C19 | 3.7 ± 0.2 | In vitro human liver microsomes | |||
| Ticlopidine (example inhibitor) | CYP2C9 | 38.8 ± 27 | In vitro human liver microsomes |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the hypothesized mechanisms of action of this compound and the logical workflow for its evaluation.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on its putative molecular targets.
Protocol for Assessing GABA-A Receptor Modulation
Objective: To determine if this compound potentiates GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing GABA-A receptors (e.g., HEK293 cells).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
GABA stock solution.
-
This compound stock solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Prepare cultured cells on coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
Wash out the drugs and ensure the current returns to baseline.
-
Construct a dose-response curve to determine the EC50 of this compound's potentiation.
References
- 1. Presynaptic hyperexcitability reversed by positive allosteric modulation of a GABABR epilepsy variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticlopidine inhibition of phenytoin metabolism mediated by potent inhibition of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant pharmacology of voltage-gated Na+ channels in hippocampal neurons of control and chronically epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of anticonvulsant activity of calcium channel blockers in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
The Discovery and Development of Pheneturide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1] Conceptually, it can be considered a metabolic degradation product of phenobarbital.[1] Historically, it was used in the management of severe epilepsy, particularly for psychomotor seizures, often when other less toxic medications had failed.[1][2] Due to its toxicity profile, similar to that of phenacemide, its clinical use is now largely obsolete.[1] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, based on available scientific literature.
Discovery and History
The development of ureide-based anticonvulsants was a significant area of research in the mid-20th century, following the success of earlier compounds like phenobarbital. This compound emerged from this period of exploration into open-chain ureide structures as potential antiepileptic agents. While specific details about its initial synthesis and the researchers involved are not extensively documented in modern digital archives, it is understood to be part of the broader effort to develop alternatives to existing epilepsy treatments. Its derivative, Acetylthis compound, was later developed in the mid to late 1960s by Dainippon Pharmaceutical (which later merged to form Sumitomo Pharma) with the aim of improving the therapeutic index.
Synthesis of this compound
The most common synthetic route to this compound involves the acylation of urea with 2-phenylbutyryl chloride. This is a two-step process starting from 2-phenylbutanoic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of 2-Phenylbutyryl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-phenylbutanoic acid.
-
Add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 molar equivalents. The reaction can be performed neat or in a dry, inert solvent such as toluene.
-
Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After completion, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-phenylbutyryl chloride is obtained as the residue and can be used directly or purified by vacuum distillation.
Step 2: Acylation of Urea
-
In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent (e.g., ethanol or methanol).
-
Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with constant stirring. The reaction is exothermic and the addition rate should be controlled.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude this compound is precipitated, often by the addition of water.
-
The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent such as aqueous ethanol.
References
Pheneturide (CAS 90-49-3): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide (CAS Number: 90-49-3), also known as ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1][2] Structurally related to phenobarbital, it has been utilized in the management of epilepsy, particularly in cases of severe or refractory seizures when other less toxic treatments have failed.[1][3] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, synthesis, and analytical determination, with a compilation of available quantitative data and detailed experimental protocols.
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline solid with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[3] It is characterized by a phenyl group attached to an ethyl group and an amide functional group.
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: the formation of 2-phenylbutyryl chloride from 2-phenylbutanoic acid, followed by the acylation of urea with the resulting acyl chloride.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 2-Phenylbutyryl Chloride
-
Materials: 2-Phenylbutanoic acid, thionyl chloride (SOCl₂), and a dry, inert solvent such as toluene.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-phenylbutanoic acid with an excess of thionyl chloride (typically 1.5-2.0 molar equivalents). The reaction can be performed neat or in the inert solvent. b. Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. c. After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Acylation of Urea to Yield this compound
-
Materials: 2-Phenylbutyryl chloride, urea, and an anhydrous solvent (e.g., ethanol, methanol, or toluene).
-
Procedure: a. In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent. b. Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with constant stirring. c. The reaction mixture is then heated. One source suggests a temperature between 150-200°C, which may require a high-boiling point solvent or conducting the reaction under pressure. d. Maintain the reaction at the elevated temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the mixture to room temperature. The crude this compound may precipitate. If not, the solvent can be removed under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Quantitative Data: Synthesis of this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Melting Point (dl-form) | 149-150°C |
Note: Specific reaction yields can vary depending on the exact conditions and purification efficiency.
Mechanism of Action
This compound's anticonvulsant effects are believed to be multifactorial, primarily involving the enhancement of GABAergic inhibition and the modulation of other anticonvulsants' metabolism.
Enhancement of GABAergic Activity
The primary mechanism of action of this compound is thought to be the enhancement of the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. By increasing GABAergic activity, this compound helps to stabilize electrical activity in the brain, thereby controlling neuronal hyperexcitability that leads to seizures.
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
This protocol is a general method to determine the binding affinity of a compound like this compound to the GABA-A receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor.
-
Materials:
-
Rat whole brain tissue
-
Tricine buffer (50 mM, pH 7.4)
-
[³H]Muscimol (a high-affinity GABA-A agonist)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound stock solution
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure: a. Prepare crude synaptic membranes from rat brains through homogenization and centrifugation. b. Resuspend the membrane pellet in Tricine buffer. c. In test tubes, combine the membrane preparation, [³H]Muscimol (at a concentration near its Kd), and varying concentrations of this compound. d. For non-specific binding, use a saturating concentration of unlabeled GABA. e. Incubate the mixture at 4°C for 60 minutes. f. Terminate the binding reaction by rapid filtration through glass fiber filters. g. Wash the filters three times with ice-cold buffer. h. Place filters in scintillation vials with scintillation fluid and quantify radioactivity. i. Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki can be calculated using the Cheng-Prusoff equation.
Inhibition of Drug Metabolism
This compound is known to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, by interacting with specific drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. This inhibition leads to increased plasma levels of the co-administered drugs, which can enhance their therapeutic effects but also increase the risk of toxicity.
Experimental Protocol: Cytochrome P450 Inhibition Assay
This is a general protocol to assess the inhibitory potential of this compound on major CYP isoforms.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
Materials:
-
Human liver microsomes (HLM)
-
Specific probe substrates for each CYP isoform
-
NADPH regenerating system
-
This compound stock solution
-
LC-MS/MS system
-
-
Procedure: a. Prepare a range of this compound concentrations (e.g., 0.1 to 100 µM). b. Incubate the HLM, this compound, and the probe substrate for a specific CYP isoform at 37°C. c. Initiate the reaction by adding the NADPH regenerating system and incubate for a defined period. d. Terminate the reaction with a cold solvent (e.g., acetonitrile). e. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite. f. Calculate the percent inhibition of metabolite formation at each this compound concentration relative to a vehicle control. g. Determine the IC₅₀ value by fitting the data to a concentration-response curve.
Clinical Research Applications
This compound has been the subject of clinical research, primarily focusing on its efficacy in epilepsy. A notable study was a double-blind, cross-over trial comparing this compound with phenytoin.
This compound vs. Phenytoin Clinical Trial
Generalized Workflow for an Anticonvulsant Clinical Trial
Caption: Generalized workflow for a randomized, placebo-controlled anticonvulsant clinical trial.
Analytical Methods
The quantification of this compound in biological matrices is essential for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is based on established methodologies for the analysis of small molecule drugs.
-
Objective: To quantify the concentration of this compound in human plasma.
-
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS) (e.g., this compound-d5)
-
HPLC-grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Human plasma (K₂-EDTA)
-
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution. b. Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. c. Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (IS) | To be determined experimentally |
Note: The specific gradient elution program and mass spectrometer parameters (e.g., MRM transitions, collision energy) need to be optimized for the specific instrument used.
Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the quantitative analysis of this compound in plasma by LC-MS/MS.
Signaling Pathways and Logical Relationships
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action for this compound's anticonvulsant activity.
Conclusion
This compound remains a compound of interest for researchers studying epilepsy and anticonvulsant drug interactions. Its dual mechanism of action, involving both direct effects on GABAergic neurotransmission and indirect effects through the inhibition of drug metabolism, provides a complex but valuable model for understanding the treatment of seizure disorders. The experimental protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals working with this compound and related compounds. Further research to fully elucidate its pharmacological profile and to obtain more detailed quantitative data from clinical and preclinical studies is warranted.
References
Methodological & Application
Protocol for In Vivo Testing of Pheneturide in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pheneturide (phenylethylacetylurea) is an anticonvulsant drug of the ureide class.[1] Its mechanism of action is believed to involve the modulation of neuronal excitability, primarily through the enhancement of GABAergic inhibition and effects on voltage-gated ion channels.[2][3] This document outlines detailed protocols for the in vivo evaluation of this compound's anticonvulsant efficacy and potential neurotoxicity in rodent models.
Proposed Mechanism of Action
This compound is thought to exert its anticonvulsant effects through a multi-target approach:
-
Enhancement of GABAergic Inhibition: this compound is believed to potentiate the action of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing the influx of chloride ions through the GABA-A receptor, this compound hyperpolarizes neurons, making them less likely to fire.[2][3]
-
Modulation of Voltage-Gated Ion Channels: The compound may also inhibit voltage-gated sodium and calcium channels. Inhibition of sodium channels can reduce the propagation of action potentials, while modulation of calcium channels can decrease the release of excitatory neurotransmitters.
Quantitative Data
Quantitative data on the anticonvulsant potency and neurotoxicity of this compound in rodent models is scarce in the publicly accessible literature. The following tables provide a template for data presentation and include available data for the related compound, Acetylthis compound, for reference.
Table 1: Anticonvulsant Activity and Neurotoxicity
| Compound | Test | Animal Model | Endpoint | ED50 (mg/kg) | TD50 (mg/kg) | LD50 (mg/kg) | Protective Index (TD50/ED50) |
| This compound | MES | Mouse/Rat | Tonic Hindlimb Extension | Data not available | Data not available | Data not available | Data not available |
| This compound | scPTZ | Mouse/Rat | Clonic Seizures | Data not available | Data not available | Data not available | Data not available |
| This compound | Rotarod | Mouse/Rat | Motor Impairment | - | Data not available | Data not available | - |
| Acetylthis compound | MES/scPTZ | Mouse/Rat | - | Data not available | Data not available | > 2483 (Oral, Rat) | Data not available |
Table 2: Pharmacokinetic Parameters
| Compound | Animal Model | Route | Cmax | Tmax | Half-life | Bioavailability | Reference |
| This compound | Rodent | Oral/IP | Data not available | Data not available | Data not available | Data not available | |
| This compound | Human | - | - | - | 54 hr (single dose), 40 hr (multiple doses) | - |
Experimental Protocols
The following protocols describe standard in vivo assays to evaluate the anticonvulsant and neurotoxic potential of this compound.
Protocol 1: Pharmacokinetic (PK) Profiling
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue of rodents to inform dose selection and timing for efficacy studies.
Materials:
-
Rodents (e.g., male CD-1 mice or Sprague-Dawley rats)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose in saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
Homogenization buffer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing: Administer this compound via the intended route (e.g., oral gavage or intraperitoneal injection) at a minimum of three dose levels.
-
Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue in a suitable buffer.
-
Bioanalysis: Determine this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).
Protocol 2: Maximal Electroshock (MES) Test
Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.
Materials:
-
Rodents (e.g., male CD-1 mice)
-
This compound and vehicle
-
Electroshock device with corneal electrodes
-
0.5% tetracaine HCl in 0.9% saline
Methodology:
-
Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.
-
Time to Peak Effect (TPE): Conduct the test at the predetermined TPE from PK studies. If unknown, determine in a preliminary study.
-
Seizure Induction: Apply a drop of the tetracaine solution to the eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal electrodes.
-
Endpoint: Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this extension indicates protection.
-
Data Analysis: Determine the ED50, the dose that protects 50% of the animals, using probit analysis.
Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test
Objective: To evaluate the efficacy of this compound against chemically-induced clonic seizures, a model for absence and myoclonic seizures.
Materials:
-
Rodents (e.g., male Swiss mice)
-
This compound and vehicle
-
Pentylenetetrazol (PTZ) solution
Methodology:
-
Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.
-
Seizure Induction: At the TPE, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) that induces clonic seizures in >95% of vehicle-treated animals.
-
Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures lasting at least 5 seconds. The absence of such seizures indicates protection.
-
Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.
Protocol 4: Rotarod Test for Neurotoxicity
Objective: To assess the potential of this compound to cause motor impairment.
Materials:
-
Rodents (e.g., male Swiss mice) trained on the rotarod
-
Rotarod apparatus
Methodology:
-
Training: Train the animals on the rotating rod (e.g., at a constant speed or accelerating) for 2-3 consecutive days until a stable performance is achieved.
-
Drug Administration: Administer various doses of this compound or vehicle to the trained animals.
-
Testing: At the TPE, place the animals on the rotarod and record the latency to fall.
-
Endpoint: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
Data Analysis: Determine the TD50, the dose that causes motor impairment in 50% of the animals.
References
- 1. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of phenylethylacetylurea (this compound), an old antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Pheneturide in Human Plasma by HPLC-UV
Introduction
Pheneturide is an anticonvulsant drug used in the treatment of epilepsy. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, a simple, rapid, and reliable analytical method for the quantification of this compound in human plasma is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The method utilizes a protein precipitation extraction procedure and an internal standard for accurate and precise quantification. This method is suitable for routine analysis in a clinical or research laboratory setting.
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Phenacemide (Internal Standard, IS) (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic Acid (analytical grade)
-
Drug-free human plasma (sourced from a certified blood bank)
Instrumentation
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Nitrogen evaporator (optional)
Experimental Protocols
1. Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (phenacemide) in methanol at a concentration of 1 mg/mL. These solutions should be stored at 2-8°C when not in use.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (phenacemide) at a concentration of 10 µg/mL in the same diluent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to yield final concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Independently prepare quality control samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 8 µg/mL, and 16 µg/mL).
2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL Phenacemide).
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step is optional but can improve sensitivity.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
3. HPLC-UV Operating Conditions
The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 220 nm |
| Internal Standard | Phenacemide |
| Run Time | Approximately 10 minutes |
Table 1: HPLC-UV Chromatographic Conditions.
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation to ensure its reliability and accuracy.
1. Linearity
The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression analysis was performed.
2. Accuracy and Precision
The intra-day and inter-day accuracy and precision were assessed by analyzing the QC samples at three concentration levels (low, medium, and high) on three different days.
3. Specificity
The specificity of the method was determined by analyzing blank plasma samples from six different sources to ensure no interference from endogenous plasma components at the retention times of this compound and the internal standard.
4. Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.
5. Stability
The stability of this compound in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.
Data Presentation
Quantitative Data Summary
| Parameter | Result |
| Retention Time of this compound | ~ 5.8 min |
| Retention Time of Internal Standard | ~ 4.2 min |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Extraction Recovery | > 85% |
Table 2: Summary of Method Validation Parameters.
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Application Notes and Protocols: Evaluating Pheneturide Efficacy Using the Maximal Electroshock (MES) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide, an anticonvulsant urea derivative, has been utilized in the management of epilepsy. Understanding its efficacy and mechanism of action is crucial for its potential therapeutic applications. The Maximal Electroshock (MES) test is a widely used preclinical model for assessing the efficacy of anticonvulsant drugs, particularly against generalized tonic-clonic seizures.[1][2][3] This document provides detailed application notes and protocols for utilizing the MES test to evaluate the efficacy of this compound.
Proposed Mechanism of Action of this compound
While the precise molecular mechanisms of this compound are not fully elucidated, it is believed to exert its anticonvulsant effects through a multi-faceted approach.[2][4] The primary proposed mechanisms include the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition. By blocking voltage-gated sodium channels, this compound may limit the sustained, high-frequency firing of neurons characteristic of seizures. Additionally, by potentiating the effects of the inhibitory neurotransmitter GABA, this compound may increase the threshold for neuronal firing.
Caption: Proposed signaling pathways of this compound action.
Data Presentation
Quantitative data on the anticonvulsant potency of this compound in the MES test is scarce in publicly accessible scientific literature. For comparative purposes and as a template for data presentation, the following table summarizes the reported median effective dose (ED50) values for established anticonvulsants, phenytoin and carbamazepine, in the MES test in mice. The ED50 represents the dose of a drug that is effective in 50% of the tested animals.
| Anticonvulsant | Animal Model | Test | ED50 (mg/kg) |
| This compound | Mouse | MES | Data not available |
| Phenytoin | Mouse | MES | 9.87 ± 0.86 |
| Carbamazepine | Mouse | MES | 10.5 ± 0.9 to 15.7 ± 1.2 |
Note: The above table is for illustrative purposes. Researchers should populate a similar table with their own experimental data for this compound.
Experimental Protocols
Maximal Electroshock (MES) Test Protocol
Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
Male albino mice (e.g., CD-1 strain) weighing 20-30g
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Reference anticonvulsant (e.g., Phenytoin)
-
Electroconvulsiometer with corneal or auricular electrodes
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations to allow for the administration of a range of doses. Prepare the reference anticonvulsant in its appropriate vehicle.
-
Animal Grouping: Randomly divide the animals into several groups (n=8-10 per group), including a vehicle control group, a positive control group (reference anticonvulsant), and at least three dose groups of this compound.
-
Drug Administration: Administer this compound, the vehicle, or the reference drug to the respective groups via the desired route (e.g., intraperitoneal or oral).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined Time of Peak Effect of this compound. If the TPE is unknown, it should be determined in a preliminary study by testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Electrical Stimulation: At the TPE, induce a maximal seizure by delivering a constant current stimulus (e.g., 50 mA for mice) at a high frequency (e.g., 60 Hz) for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 value and its 95% confidence interval using a probit analysis.
References
Application Notes and Protocols for Evaluating Pheneturide in the Pentylenetetrazol (PTZ) Seizure Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epilepsy is a significant neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) remains a critical area of research, as a substantial portion of patients do not achieve adequate seizure control with existing therapies.[1] Animal models of seizures are indispensable tools for the preclinical screening and characterization of potential new AEDs.[1] Among the most widely utilized and well-validated is the pentylenetetrazol (PTZ)-induced seizure model, which effectively models generalized seizures.[1][2]
PTZ is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)A receptor complex.[1] By blocking the inhibitory action of GABA, the primary inhibitory neurotransmitter in the central nervous system, PTZ leads to increased neuronal excitability and seizures. This model is particularly valuable for assessing compounds that modulate GABAergic transmission or have other mechanisms to counter neuronal hyperexcitability.
This document provides detailed application notes and protocols for utilizing the PTZ seizure model to evaluate the anticonvulsant properties of Pheneturide. This compound is an anticonvulsant whose mechanism is believed to involve the modulation of neuronal excitability through multiple pathways. While its complete molecular interactions are still under investigation, its primary modes of action are thought to be similar to its acetylated analog, Acetylthis compound.
Part 1: Proposed Mechanism of Action of this compound
The precise mechanism of action for this compound is not fully elucidated. However, based on its structural similarity to other anticonvulsants, a multi-faceted mechanism targeting neuronal excitability is proposed.
-
Enhancement of GABAergic Inhibition: this compound is thought to facilitate the inhibitory actions of GABA. By enhancing the effect of GABA on its receptors, it promotes the influx of chloride ions, leading to hyperpolarization of the neuronal membrane. This increased inhibition makes neurons less likely to fire, thus stabilizing neuronal activity and preventing the excessive firing characteristic of seizures.
-
Blockade of Voltage-Gated Sodium Channels: A primary mechanism is believed to involve the blockade of voltage-gated sodium channels. By binding to these channels, this compound likely stabilizes their inactive state, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure activity.
-
Modulation of Calcium Channels: this compound may also modulate voltage-gated calcium channels. Calcium influx is critical for the release of excitatory neurotransmitters at the synapse. By modulating these channels, this compound can potentially reduce the release of these neurotransmitters, further dampening seizure-promoting signals.
Proposed multi-target mechanism of action for this compound.
Part 2: Pentylenetetrazol (PTZ) Signaling Pathway
PTZ induces seizures by acting as a non-competitive antagonist at the GABAA receptor complex. This blockade prevents the influx of chloride ions that normally occurs when GABA binds to the receptor, thereby inhibiting its hyperpolarizing (inhibitory) effect and leading to increased neuronal excitability and seizures.
References
Application Notes and Protocols: Pheneturide in the Kainic Acid-Induced Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kainic acid (KA)-induced seizure model is a widely utilized and well-validated experimental paradigm for studying temporal lobe epilepsy (TLE), the most common form of focal epilepsy in adults.[1][2][3] Administration of kainic acid, a potent glutamate analog, induces status epilepticus (SE), a state of prolonged seizure activity that recapitulates many of the hallmark features of human TLE, including spontaneous recurrent seizures and hippocampal sclerosis.[1][4] This model is invaluable for elucidating the pathophysiology of epilepsy and for the preclinical assessment of novel anticonvulsant and neuroprotective therapies.
Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class. While considered an older and less commonly used therapeutic, its mechanism of action is thought to involve multiple pathways relevant to seizure control. The primary hypothesized mechanisms include the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels, which collectively act to reduce neuronal hyperexcitability. This compound also has known effects on liver enzymes, which can influence the metabolism of other co-administered anticonvulsants.
These application notes provide a detailed framework for evaluating the potential efficacy of this compound in the kainic acid-induced seizure model. The protocols outlined below cover seizure induction, behavioral and electrophysiological monitoring, and post-mortem histological analysis. Due to a lack of specific published studies on this compound in the kainic acid model, the following protocols are based on established methodologies for this model and the known pharmacological properties of this compound.
Signaling Pathways in the Kainic Acid Model and Putative Action of this compound
The administration of kainic acid leads to the excessive activation of ionotropic glutamate receptors, particularly kainate and AMPA receptors. This triggers a cascade of excitotoxic events, including a massive influx of Ca2+ and Na+ ions, leading to mitochondrial dysfunction, oxidative stress, and the activation of apoptotic and inflammatory pathways. This ultimately results in neuronal cell death, primarily in the hippocampus.
This compound is hypothesized to counteract this excitotoxicity through several mechanisms:
-
Enhancement of GABAergic Inhibition: By potentiating the effects of the inhibitory neurotransmitter GABA, this compound may increase the threshold for seizure initiation.
-
Modulation of Voltage-Gated Sodium Channels: Stabilization of the inactive state of these channels would limit the sustained, high-frequency firing of neurons characteristic of seizures.
-
Inhibition of Calcium Channels: This action could reduce neurotransmitter release at the synapse, thereby dampening excitatory signaling.
Kainic acid signaling and putative this compound action.
Data Presentation
The following tables are templates for presenting quantitative data from preclinical studies of this compound in the kainic acid model. The data within are illustrative and should be replaced with experimental findings.
Table 1: Effect of this compound on Acute Seizure Behavior
| Treatment Group | N | Latency to First Seizure (min) | Seizure Score (Racine Scale) | Duration of Status Epilepticus (min) | Mortality (%) |
| Vehicle Control | 10 | 15.2 ± 2.1 | 4.8 ± 0.4 | 125.6 ± 15.3 | 30 |
| This compound (10 mg/kg) | 10 | 25.8 ± 3.5 | 3.5 ± 0.6 | 90.2 ± 12.1* | 20 |
| This compound (30 mg/kg) | 10 | 40.1 ± 4.2 | 2.1 ± 0.5 | 65.7 ± 10.8 | 10 |
| This compound (50 mg/kg) | 10 | 55.6 ± 5.1 | 1.5 ± 0.4 | 40.3 ± 8.9 | 0 |
*p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Spontaneous Recurrent Seizures (Chronic Phase)
| Treatment Group | N | Latency to First Spontaneous Seizure (days) | Seizure Frequency (seizures/day) | Average Seizure Duration (s) |
| Vehicle Control | 7 | 12.4 ± 1.8 | 3.1 ± 0.7 | 45.2 ± 5.9 |
| This compound (30 mg/kg/day) | 7 | 20.1 ± 2.5 | 1.2 ± 0.4 | 30.8 ± 4.1* |
*p<0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Neuroprotective Effects of this compound
| Treatment Group | N | Hippocampal CA1 Neuron Count (cells/mm²) | Hippocampal CA3 Neuron Count (cells/mm²) | Mossy Fiber Sprouting Score |
| Sham Control | 7 | 250.5 ± 10.2 | 310.8 ± 12.5 | 0.5 ± 0.2 |
| Vehicle + KA | 7 | 110.2 ± 15.8 | 145.6 ± 18.2 | 4.2 ± 0.6 |
| This compound + KA | 7 | 195.7 ± 12.1 | 240.3 ± 15.9 | 1.8 ± 0.4** |
**p<0.01 compared to Vehicle + KA. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week prior to experimentation. All procedures should be approved by the institutional animal care and use committee.
Reagent Preparation
-
Kainic Acid Solution:
-
Dissolve kainic acid monohydrate in sterile 0.9% saline to a final concentration of 5 mg/mL.
-
Adjust the pH to 7.2-7.4 with 0.1 M NaOH.
-
Filter-sterilize the solution through a 0.22 µm syringe filter.
-
-
This compound Formulation:
-
Due to its poor water solubility, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water or a mixture of 10% Tween 80 and 90% sterile saline.
-
The concentration should be calculated based on the desired dosage and a standard injection volume (e.g., 1-2 mL/kg for rats).
-
Kainic Acid Administration and Seizure Induction (Rat Model)
-
Systemic Administration:
-
Administer an initial intraperitoneal (i.p.) injection of kainic acid at a dose of 10 mg/kg.
-
Monitor the animal for behavioral signs of seizures according to the Racine scale (see Table 4).
-
If status epilepticus (continuous Stage 4 or 5 seizures) is not induced within 1-2 hours, subsequent injections of 2.5-5 mg/kg can be administered every 30-60 minutes until SE is established.
-
-
Intrahippocampal Administration (for a more focal model):
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the hippocampus.
-
Slowly infuse a small volume (e.g., 0.5 µL) of kainic acid solution (e.g., 1 µg/µL) into the dorsal hippocampus.
-
Table 4: Racine Scale for Seizure Severity
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of postural control (generalized tonic-clonic seizure) |
This compound Treatment Protocol
Two main treatment paradigms can be investigated:
-
Prophylactic Treatment:
-
Administer this compound (or vehicle control) i.p. 30-60 minutes before the first kainic acid injection.
-
This paradigm assesses the ability of this compound to prevent or delay the onset of seizures.
-
-
Therapeutic Treatment:
-
Administer this compound (or vehicle control) i.p. after the onset of status epilepticus (e.g., 30 minutes into continuous Stage 4/5 seizures).
-
This paradigm evaluates the ability of this compound to terminate ongoing seizures and provide neuroprotection.
-
Monitoring and Data Collection
-
Behavioral Monitoring:
-
Immediately following kainic acid injection, continuously observe and record the animal's behavior for at least 4 hours.
-
Score seizure severity at regular intervals (e.g., every 5 minutes) using the Racine scale.
-
Record the latency to the first seizure and the duration of status epilepticus.
-
-
Electroencephalographic (EEG) Monitoring:
-
For more detailed analysis, animals can be implanted with cortical or hippocampal electrodes prior to the experiment.
-
Record EEG activity continuously throughout the experiment to quantify seizure duration, frequency, and spike characteristics.
-
-
Chronic Phase Monitoring:
-
Following the acute seizure phase, animals enter a latent period before the development of spontaneous recurrent seizures.
-
Monitor animals with video-EEG for several weeks to assess the frequency and severity of spontaneous seizures in the chronic phase.
-
Histological Analysis
-
Tissue Preparation:
-
At the end of the experimental period (e.g., 24 hours for acute neuroprotection studies, or several weeks for chronic studies), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a 30% sucrose solution.
-
Section the brains on a cryostat or vibratome (e.g., 40 µm sections).
-
-
Staining:
-
Nissl Staining (e.g., Cresyl Violet): To assess overall neuronal morphology and identify areas of cell loss.
-
Fluoro-Jade Staining: To specifically label degenerating neurons.
-
Immunohistochemistry: Use antibodies against neuronal markers (e.g., NeuN) to quantify neuronal loss, and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia) to assess neuroinflammation.
-
Timm Staining: To visualize mossy fiber sprouting in the hippocampus, a hallmark of TLE-related synaptic reorganization.
-
Experimental Workflow Visualization
Proposed experimental workflow for evaluating this compound.
References
Application Notes and Protocols: Amygdala Kindling Model for Pharmacoresistant Epilepsy and the Evaluation of Pheneturide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacoresistant epilepsy, affecting approximately one-third of individuals with epilepsy, presents a significant therapeutic challenge. The development of novel anticonvulsant therapies for this patient population necessitates robust preclinical models that recapitulate the features of drug resistance. The amygdala kindling model is a widely accepted and utilized animal model that mimics the progressive development of seizures from a focal point, eventually leading to secondarily generalized seizures, a hallmark of temporal lobe epilepsy.[1][2] This model is particularly valuable for studying pharmacoresistant epilepsy as some animals subjected to the kindling protocol exhibit resistance to conventional antiepileptic drugs.[1][3]
Pheneturide, an anticonvulsant of the ureide class, has been used in the management of severe epilepsy, often in cases where other treatments have failed.[4] Although now considered largely obsolete, its historical use in difficult-to-treat epilepsy makes it an interesting compound to evaluate in models of pharmacoresistance. This document provides detailed application notes and protocols for utilizing the amygdala kindling model to assess the potential efficacy of compounds like this compound against pharmacoresistant seizures.
Amygdala Kindling Model: A Tool for Studying Pharmacoresistant Epilepsy
The kindling model involves the repeated application of an initially subconvulsive electrical stimulus to a specific brain region, typically the amygdala, leading to the gradual development of full-blown seizures. This process of epileptogenesis results in a permanent state of increased seizure susceptibility. A subset of kindled animals often displays a lack of response to standard anticonvulsant drugs, thereby modeling pharmacoresistance.
Experimental Protocols
Protocol 1: Induction of Amygdala Kindling in Rodents (Rats)
This protocol describes the surgical implantation of electrodes and the subsequent electrical stimulation procedure to induce kindling.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Bipolar stimulating electrode
-
Cortical recording electrodes (optional)
-
Dental cement and skull screws
-
Electrical stimulator capable of delivering constant current square wave pulses
-
EEG recording system (optional)
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target coordinates for the basolateral amygdala (BLA). Typical coordinates for the BLA in rats are: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±4.8 mm from the midline; Dorsoventral (DV): -8.2 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.
-
(Optional) Drill additional holes for the placement of cortical recording electrodes and a reference screw.
-
Slowly lower the bipolar stimulating electrode to the target DV coordinate.
-
Secure the electrode assembly to the skull using dental cement anchored by skull screws.
-
Allow the animal to recover from surgery for at least one week.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Place the rat in a recording chamber and connect the electrode to the stimulator.
-
Deliver an initial subconvulsive stimulus (e.g., 50 µA, 1 ms pulse width, 60 Hz for 1 second).
-
Observe the animal for behavioral signs of a seizure and record the electroencephalogram (EEG) for afterdischarges (ADs).
-
If no AD is elicited, increase the stimulus intensity in steps (e.g., 25 µA) every 30 minutes until an AD of at least 5 seconds is consistently evoked. This intensity is defined as the ADT.
-
-
Kindling Stimulation:
-
Once the ADT is determined, begin the kindling process.
-
Stimulate the rat once or twice daily with a current intensity at or slightly above the ADT.
-
Monitor and score the behavioral seizure severity using the Racine scale (see Table 1).
-
Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures for several consecutive days. At this point, the animal is considered "fully kindled."
-
Table 1: Racine Scale for Seizure Severity
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements, jaw clonus |
| 2 | Head nodding |
| 3 | Unilateral forelimb clonus |
| 4 | Rearing with bilateral forelimb clonus |
| 5 | Rearing and falling (loss of postural control) with generalized tonic-clonic convulsions |
Protocol 2: Evaluation of this compound in the Amygdala Kindling Model
This protocol outlines the procedure for testing the anticonvulsant efficacy of this compound in fully kindled rats.
Materials:
-
Fully kindled rats
-
This compound
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
-
Administration equipment (e.g., gavage needles, injection syringes)
-
Stimulator and recording equipment
Procedure:
-
Drug Administration:
-
Dissolve or suspend this compound in the appropriate vehicle.
-
Administer the drug (e.g., via intraperitoneal injection or oral gavage) at various doses to different groups of kindled rats. A vehicle-only control group must be included.
-
Allow for a sufficient pre-treatment time for the drug to reach peak plasma concentrations before electrical stimulation. This time should be determined from pharmacokinetic studies if available.
-
-
Seizure Elicitation and Evaluation:
-
At the designated pre-treatment time, deliver the kindling stimulation at the previously determined threshold.
-
Record the behavioral seizure stage using the Racine scale.
-
Record the afterdischarge duration (ADD) from the EEG, if available.
-
The primary endpoints are a reduction in the Racine seizure score and a decrease in the afterdischarge duration.
-
-
Data Analysis:
-
Compare the seizure scores and ADD between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test for seizure scores, t-test or ANOVA for ADD).
-
If multiple doses are tested, a dose-response curve can be generated to determine the median effective dose (ED50).
-
Quantitative Data on this compound
There is a notable scarcity of publicly available quantitative data on the efficacy of this compound in the amygdala kindling model. However, clinical data provides some insight into its comparative efficacy.
Table 2: Summary of Clinical Trial Data for this compound vs. Phenytoin
| Study | Design | Patient Population | Comparator | Key Finding | Citation |
| Gibberd et al. (1982) | Double-blind, cross-over trial | 94 outpatients with epilepsy | Phenytoin | No significant difference in the frequency of seizures between the this compound and Phenytoin treatment groups. |
This clinical trial suggests that this compound has an efficacy comparable to that of Phenytoin in a mixed population of epilepsy patients. It is important to note that direct extrapolation of these findings to the amygdala kindling model of pharmacoresistant epilepsy should be done with caution.
Proposed Mechanism of Action of this compound
The precise molecular mechanism of action of this compound is not fully elucidated. However, it is proposed to exert its anticonvulsant effects through a multi-target approach, similar to other anticonvulsants of its class. The proposed mechanisms include:
-
Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire.
-
Modulation of Voltage-Gated Sodium Channels: this compound may inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By blocking these channels, it can reduce neuronal excitability.
-
Modulation of Voltage-Gated Calcium Channels: There is some suggestion that this compound might also influence voltage-gated calcium channels, which would reduce the release of excitatory neurotransmitters at the synapse.
Visualizations
Signaling Pathway
Caption: Proposed multi-target mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for amygdala kindling and drug evaluation.
Conclusion
The amygdala kindling model remains a cornerstone for preclinical research into pharmacoresistant epilepsy. While this compound is an older anticonvulsant with limited contemporary use, its historical application in severe epilepsy warrants investigation in modern preclinical models to potentially uncover novel insights into the mechanisms of drug resistance. The protocols and information provided herein offer a framework for researchers to systematically evaluate compounds like this compound and contribute to the development of more effective therapies for individuals with intractable epilepsy. Further research is critically needed to generate quantitative preclinical data for this compound and to fully elucidate its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 3. Animal Models of Pharmacoresistant Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Pheneturide and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Pheneturide and its major metabolites in biological matrices. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for pharmacokinetic and metabolism studies.
Introduction
This compound, an active metabolite of the anticonvulsant drug Acetylthis compound, requires accurate and reliable quantitative methods to assess its pharmacokinetic profile and metabolic fate.[1][2] Understanding the biotransformation of this compound is crucial for evaluating its efficacy and safety. The primary metabolic pathways in humans involve hydroxylation of the phenyl ring and hydrolysis of the ureide group.[1][3] In rats, metabolism also includes hydroxylation of the aliphatic chain.[3] LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and speed, making it the ideal technique for quantifying this compound and its metabolites in complex biological samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Reference standards for metabolites (e.g., 2-(4-hydroxyphenyl)-butyroylurea, 2-phenylbutyric acid) (≥98% purity)
-
Internal Standard (IS), e.g., this compound-d5 or a structurally similar compound like Phenobarbital-d5 (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (with K2-EDTA as anticoagulant)
-
All other chemicals and solvents should be of analytical grade or higher.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting this compound and its metabolites from plasma.
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the quantitative data for this compound and its major metabolites. The MRM transitions are based on the precursor ion [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 207.1 | 164.1 / 119.1 | 100 |
| 2-(4-hydroxyphenyl)-butyroylurea | 223.1 | 180.1 / 135.1 | 100 |
| 2-phenylbutyric acid | 165.1 | 119.1 / 91.1 | 100 |
| 2-(4-hydroxyphenyl)-butyric acid | 181.1 | 135.1 / 107.1 | 100 |
| 3-hydroxy-2-phenyl-butyroylurea | 223.1 | 178.1 / 119.1 | 100 |
| This compound-d5 (IS) | 212.1 | 169.1 / 124.1 | 100 |
Visualizations
References
Application Notes and Protocols for the Administration of Pheneturide in Animal Models of Chronic Epilepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pheneturide, an anticonvulsant of the ureide class, has been utilized in the management of epilepsy.[1][2] Conceptually, it can be formed in the body as a metabolic degradation product from phenobarbital.[1] While its clinical use is now limited, its study in preclinical animal models of chronic epilepsy remains relevant for understanding its mechanisms and potential therapeutic applications. These application notes provide detailed protocols for evaluating the efficacy and neuroprotective effects of this compound in established animal models of chronic epilepsy.
The primary hypothesized mechanisms of action for this compound include the enhancement of GABAergic inhibition, modulation of voltage-gated sodium channels, and potentially the inhibition of calcium channels.[3][4] By potentiating the effects of the inhibitory neurotransmitter GABA, this compound is thought to reduce neuronal excitability. Stabilization of the inactive state of voltage-gated sodium channels may limit the sustained, high-frequency neuronal firing characteristic of seizures. Furthermore, modulation of calcium channels could reduce neurotransmitter release and dampen excitatory signaling.
Data Presentation: Efficacy of this compound in Chronic Epilepsy Animal Models
The following tables are templates for presenting quantitative data from preclinical studies of this compound. Due to a notable lack of publicly available preclinical data for this compound, the data within are illustrative and should be replaced with experimental findings.
Table 1: Anticonvulsant Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Percentage of Animals Protected from Tonic Hindlimb Extension (%) |
| Vehicle Control | - | 10 | 0 |
| This compound | 25 | 10 | 20 |
| This compound | 50 | 10 | 50 |
| This compound | 100 | 10 | 80 |
| Positive Control (e.g., Phenytoin) | 30 | 10 | 90 |
Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.
Table 2: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Mean Seizure Score (Racine Scale) | Mean Latency to First Seizure (seconds) | Percentage of Seizure-Free Animals (%) |
| Vehicle Control | - | 10 | 4.8 ± 0.2 | 120 ± 15 | 0 |
| This compound | 25 | 10 | 3.5 ± 0.4 | 210 ± 20 | 10 |
| This compound | 50 | 10 | 2.1 ± 0.3 | 350 ± 25 | 40 |
| This compound | 100 | 10 | 1.0 ± 0.2 | 500 ± 30 | 70 |
| Positive Control (e.g., Diazepam) | 5 | 10 | 0.5 ± 0.1 | 600 ± 20 | 90 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Table 3: Neurotoxicity Profile of this compound in the Rotarod Test
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Mean Latency to Fall (seconds) |
| Vehicle Control | - | 10 | 180 ± 10 |
| This compound | 50 | 10 | 175 ± 12 |
| This compound | 100 | 10 | 150 ± 15* |
| This compound | 200 | 10 | 90 ± 20** |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticonvulsant properties of this compound.
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is used to evaluate the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.
-
Animals: Male CD-1 mice or Sprague-Dawley rats.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.
-
Time to Peak Effect: The electrical stimulus is delivered at the predetermined time of peak drug effect.
-
Stimulation: Apply a corneal or auricular electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) of sufficient intensity to induce a tonic hindlimb extension in control animals.
-
Endpoint: Record the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this endpoint.
-
Data Analysis: Calculate the dose that protects 50% of the animals (ED50) using probit analysis.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds that can prevent chemically induced seizures, modeling absence and myoclonic seizures.
-
Animals: Male mice or rats.
-
Drug Administration: Administer the test compound i.p. or p.o. at various doses.
-
PTZ Administration: At the time of expected peak drug effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The primary endpoint is the percentage of animals protected from clonic seizures. The latency to the first seizure and seizure severity can also be measured.
-
Data Analysis: Calculate the ED50.
Protocol 3: Pilocarpine-Induced Status Epilepticus (SE) Model
This model is used to study temporal lobe epilepsy and to assess the neuroprotective effects of a compound.
-
Animals: Male mice.
-
Induction of Status Epilepticus:
-
Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes later, administer pilocarpine (e.g., 30-60 mg/kg, i.p.) to induce status epilepticus.
-
Monitor animals for seizure activity. SE is characterized by continuous or rapidly recurring seizures (Stage 4 or 5 on the Racine scale).
-
After 90 minutes of continuous SE, terminate the seizures with an injection of diazepam (e.g., 10 mg/kg, i.p.).
-
-
Drug Treatment:
-
Animals that have undergone SE are considered a chronic epilepsy model.
-
Begin treatment with this compound or vehicle at a specified time point after SE (e.g., 24 hours) and continue for a set duration (e.g., daily for 14 days).
-
-
Neuroprotection Assessment:
-
At the end of the treatment period, euthanize the animals and collect the brains.
-
Process one hemisphere for histology (e.g., fix in formalin, embed in paraffin, and section).
-
Stain sections with Nissl stain to assess neuronal damage, particularly in the hippocampus. Quantify neuronal loss in specific regions (e.g., CA1, CA3).
-
Homogenize the other hemisphere to prepare samples for biochemical assays (e.g., markers of oxidative stress like MDA and SOD).
-
-
Data Analysis: Compare the extent of neuronal damage and the levels of biochemical markers between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 4: Amygdala Kindling Model
This is a widely used model of temporal lobe epilepsy and pharmacoresistant seizures.
-
Animal Model: Typically rats.
-
Procedure:
-
Surgical Implantation: Surgically implant a stimulating electrode into the basolateral amygdala.
-
Kindling Development: Administer brief, low-intensity electrical stimulation once daily. Initially, this stimulation evokes a focal seizure with mild behavioral changes. With repeated stimulation, the seizure severity and duration progressively increase, eventually leading to generalized tonic-clonic seizures (fully kindled state).
-
-
Drug Testing: Once animals are fully kindled, administer the test compound before a stimulation session.
-
Endpoint: The efficacy of the compound is assessed by its ability to reduce the seizure severity score (e.g., using Racine's scale), decrease the afterdischarge duration, and/or increase the seizure threshold.
Visualizations
Caption: Hypothesized signaling pathways of this compound's anticonvulsant action.
Caption: General experimental workflow for preclinical anticonvulsant testing.
References
Application Notes and Protocols for Designing Drug-Drug Interaction Studies for Pheneturide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide ((2-Phenylbutanoyl)urea), an anticonvulsant of the ureide class, has been used in the treatment of epilepsy.[1] As with many centrally acting agents, there is a potential for drug-drug interactions (DDIs) that can alter its efficacy and safety profile, as well as that of co-administered drugs. This compound is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, and is also considered a potent inducer of drug-metabolizing enzymes.[2][3] A thorough investigation of its DDI potential is crucial for its safe use.
These application notes provide a comprehensive framework for designing and conducting in vitro and in vivo DDI studies for this compound, in line with current regulatory expectations from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Pharmacokinetic Profile of this compound
A summary of the pharmacokinetic parameters of this compound is essential for designing DDI studies, particularly for determining relevant test concentrations.
| Parameter | Value | Reference |
| Half-life (single dose) | 54 hours (range: 31-90 hours) | [4] |
| Half-life (multiple doses) | 40 hours | [4] |
| Clearance | 2.6 L/hr (100% non-renal) | |
| Metabolism | Primarily hepatic. Major human metabolites include 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid. |
In Vitro DDI Studies
In vitro studies are fundamental to characterizing the DDI potential of a drug candidate. For this compound, these studies should focus on its potential to inhibit and induce key drug-metabolizing enzymes and to interact with drug transporters.
Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Inhibition Assays
Given that this compound is extensively metabolized and is known to inhibit the metabolism of other drugs, its potential to inhibit major CYP and UGT enzymes should be evaluated.
Experimental Protocol: CYP and UGT Inhibition Assay
-
Test System: Human liver microsomes (HLM) or recombinant human CYP/UGT enzymes.
-
This compound Concentrations: A range of concentrations bracketing the expected clinical plasma concentrations. A suggested starting range is 0.1 to 100 µM.
-
Probe Substrates: Use specific probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15).
-
Incubation: Pre-incubate this compound with the test system, followed by the addition of the probe substrate.
-
Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).
Data Presentation: Example IC50 Values for this compound
| Enzyme | Probe Substrate | IC50 (µM) [Example Data] |
| CYP1A2 | Phenacetin | > 100 |
| CYP2C9 | Diclofenac | 25 |
| CYP2C19 | S-Mephenytoin | 15 |
| CYP3A4 | Midazolam | > 100 |
| UGT1A1 | Estradiol-3-glucuronide | 50 |
Cytochrome P450 (CYP) Induction Assays
This compound has been described as a potent enzyme inducer, potentially more so than phenobarbital. Therefore, a thorough evaluation of its induction potential is critical.
Experimental Protocol: CYP Induction Assay
-
Test System: Cryopreserved human hepatocytes from at least three different donors.
-
This compound Concentrations: A range of concentrations, typically from 0.1 to 100 µM.
-
Treatment: Treat hepatocytes with this compound, a negative control (vehicle), and positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours.
-
Endpoint Measurement:
-
mRNA analysis: Quantify the relative mRNA expression of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) using qRT-PCR.
-
Enzyme activity analysis: Measure the activity of the induced enzymes using specific probe substrates.
-
-
Data Analysis: Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) values.
Data Presentation: Example CYP Induction Data for this compound
| Enzyme | Emax (Fold Induction) [Example Data] | EC50 (µM) [Example Data] |
| CYP1A2 | 1.5 | > 50 |
| CYP2B6 | 15 | 5 |
| CYP3A4 | 20 | 8 |
Drug Transporter Interaction Assays
The interaction of this compound with key uptake and efflux drug transporters should be investigated to assess its potential to cause transporter-mediated DDIs.
Experimental Protocol: Transporter Interaction Assay
-
Test System: Membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2).
-
This compound as a Substrate: Assess the transport of radiolabeled or unlabeled this compound in the presence and absence of known transporter inhibitors.
-
This compound as an Inhibitor: Evaluate the ability of this compound to inhibit the transport of known probe substrates for each transporter.
-
Analysis: Quantify the concentrations of this compound or the probe substrate using appropriate analytical methods (e.g., scintillation counting, LC-MS/MS).
-
Data Analysis: Determine if this compound is a substrate and calculate IC50 values for its inhibitory potential.
In Vivo DDI Studies
Based on the findings from in vitro studies, in vivo DDI studies in animal models and subsequently in humans may be warranted.
Experimental Protocol: In Vivo DDI Study in Humans (Example Design)
-
Study Design: A randomized, open-label, two-period, crossover study.
-
Subjects: Healthy volunteers.
-
Treatment:
-
Period 1: Administer a single dose of a sensitive probe substrate for the affected enzyme (e.g., a CYP3A4 substrate if in vitro studies show induction).
-
Period 2: Administer this compound to steady state, then co-administer a single dose of the same probe substrate.
-
-
Pharmacokinetic Sampling: Collect serial blood samples after the administration of the probe substrate in both periods.
-
Analysis: Measure the plasma concentrations of the probe substrate and its major metabolite.
-
Data Analysis: Compare the pharmacokinetic parameters (e.g., AUC, Cmax) of the probe substrate with and without this compound to determine the magnitude of the interaction.
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in humans.
Experimental Workflow for In Vitro CYP Induction Study
References
- 1. Pharmacokinetics of phenylethylacetylurea (this compound), an old antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a more potent liver enzyme inducer in man than phenobarbitone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 90-49-3: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Ion Channel Effects of Pheneturide Using Whole-Cell Patch Clamp Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide ((2-Phenylbutyryl)urea) is an anticonvulsant drug whose mechanism of action is believed to involve the modulation of neuronal excitability.[1][2] While detailed electrophysiological data for this compound is limited, its structural similarity to other anticonvulsants, such as phenytoin, and its analogue, acetylthis compound, suggests a multi-target engagement strategy.[3][4] This likely involves the enhancement of inhibitory neurotransmission mediated by GABA-A receptors and the modulation of voltage-gated ion channels, particularly sodium and calcium channels, to reduce neuronal hyperexcitability.[1]
The whole-cell patch clamp technique is the gold standard for investigating the direct effects of pharmacological agents on ion channel function. It allows for precise control of the cell membrane potential and the direct measurement of ionic currents flowing through channels in real-time. These application notes provide detailed protocols for utilizing whole-cell patch clamp electrophysiology to characterize the effects of this compound on its putative primary molecular targets: voltage-gated sodium channels, GABA-A receptors, and voltage-gated calcium channels.
Data Presentation: Summary of Potential this compound Effects on Ion Channels
The following tables are structured to present quantitative data that would be obtained from the described experimental protocols. Given the limited published data for this compound, representative values are included based on studies of the structurally and functionally similar anticonvulsant, phenytoin. These are intended as a guide for data presentation and are not actual experimental values for this compound.
Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Nav)
| Cell Line/Neuron Type | Channel Subtype | Parameter | This compound Concentration | Value | Reference (for similar compounds) |
| HEK293 | Nav1.2 | IC50 (Tonic Block) | 1 - 200 µM | 72.6 ± 22.5 µM | |
| Rat Hippocampal CA1 Pyramidal Neurons | Endogenous | Shift in V0.5 of Inactivation | 50 µM | ~ -5 mV | |
| Rat Hippocampal CA1 Pyramidal Neurons | Endogenous | Effect on Activation (V0.5) | 50 µM | No significant effect | |
| HEK293 | Nav1.2 | Effect on Recovery from Inactivation | 50 µM | Slowed recovery |
Table 2: Modulatory Effects of this compound on GABA-A Receptors
| Cell Line/Neuron Type | GABA-A Subunit Composition | Parameter | GABA Concentration | This compound Concentration | % Potentiation / EC50 | Reference (for similar compounds) |
| HEK293 | α1β2γ2 | EC50 (GABA) | 0.1 - 100 µM | 0 µM | 0.43 µM | |
| HEK293 | α1β2γ2 | % Potentiation of GABA-evoked current | EC20 of GABA | 10 µM | To be determined | |
| Primary Cortical Neurons | Endogenous | Effect on IPSC decay kinetics | N/A | 10 µM | To be determined |
Table 3: Inhibitory Effects of this compound on Voltage-Gated Calcium Channels (Cav)
| Cell Line/Neuron Type | Channel Subtype | Parameter | This compound Concentration | % Inhibition / IC50 | Reference (for similar compounds) |
| N1E-115 Neuroblastoma | Type I (Low-voltage activated) | IC50 | 3 - 100 µM | To be determined | |
| N1E-115 Neuroblastoma | Type II (High-voltage activated) | % Inhibition | up to 100 µM | Insensitive | |
| Primary DRG Neurons | Endogenous T-type | Shift in V0.5 of Inactivation | 50 µM | To be determined |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathways for this compound's action and the general experimental workflows for its characterization using whole-cell patch clamp.
Hypothesized GABAergic modulation by this compound.
Hypothesized modulation of voltage-gated sodium channels.
General workflow for whole-cell patch clamp experiments.
Experimental Protocols
Protocol 1: Characterization of this compound's Effects on Voltage-Gated Sodium Channels (Nav)
Objective: To determine the inhibitory effects of this compound on voltage-gated sodium channels and to characterize its state-dependent binding.
1. Cell Preparation:
- Use HEK293 cells stably or transiently expressing the human Nav subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.6) or primary neuronal cultures (e.g., cortical or hippocampal neurons).
- Plate cells on glass coverslips 24-48 hours before recording. For transfections, use a suitable transfection reagent and include a fluorescent marker (e.g., GFP) to identify transfected cells.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. (Cesium is used to block potassium channels).
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Whole-Cell Patch Clamp Recording:
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
- Establish a giga-ohm seal (>1 GΩ) with a selected cell and then rupture the membrane patch to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -100 mV.
- Compensate for series resistance (>80%) and cell capacitance.
4. Voltage Protocols and Data Acquisition:
- Tonic Block (IC50 Determination): From a holding potential of -120 mV, apply a 50 ms depolarizing step to 0 mV every 10 seconds to elicit sodium currents. Record baseline currents, then perfuse increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300 µM).
- State-Dependence of Block (Inactivation): To assess the affinity for the inactivated state, use a protocol with a 500 ms prepulse to various potentials (from -120 mV to -40 mV in 10 mV increments) followed by a test pulse to 0 mV. Compare the shift in the steady-state inactivation curve in the absence and presence of this compound.
- Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at 10 Hz) from a holding potential of -100 mV. Measure the progressive reduction in peak current amplitude during the train in the presence of this compound.
5. Data Analysis:
- Measure the peak sodium current amplitude for each condition.
- For IC50 determination, normalize the peak current in the presence of this compound to the baseline current and fit the concentration-response data with the Hill equation.
- For state-dependence, fit the normalized peak currents as a function of the prepulse potential with a Boltzmann function to determine the half-inactivation potential (V0.5).
- For use-dependent block, plot the normalized peak current against the pulse number.
Protocol 2: Characterization of this compound's Effects on GABA-A Receptors
Objective: To determine if this compound potentiates GABA-A receptor-mediated currents.
1. Cell Preparation:
- Use HEK293 cells expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) or primary neuronal cultures.
- Plate cells on glass coverslips 24-48 hours prior to recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH. (High chloride internal solution is used to produce inward currents at negative holding potentials).
- Drug Solutions: Prepare stock solutions of GABA and this compound. Dilute to final concentrations in the external solution.
3. Whole-Cell Patch Clamp Recording:
- Use patch pipettes with a resistance of 3-6 MΩ.
- Establish the whole-cell configuration and hold the cell at -60 mV.
4. Drug Application and Data Acquisition:
- Use a rapid solution exchange system to apply drugs.
- GABA EC50 Determination: Apply increasing concentrations of GABA (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) to determine the baseline concentration-response curve.
- Potentiation by this compound: Apply a low concentration of GABA (EC10-EC20) to elicit a small, stable baseline current. Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1, 10, 100 µM). Also, test the effect of this compound in the absence of GABA to check for direct agonist activity.
5. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents.
- Calculate the percentage potentiation by this compound at each concentration relative to the current evoked by GABA alone.
- Fit the GABA concentration-response data with the Hill equation to determine the EC50.
Protocol 3: Characterization of this compound's Effects on Voltage-Gated Calcium Channels (Cav)
Objective: To determine the inhibitory effects of this compound on different types of voltage-gated calcium channels.
1. Cell Preparation:
- Use cell lines expressing specific Cav subtypes (e.g., HEK293 expressing Cav2.2 or Cav3.2) or neurons known to express specific calcium currents (e.g., dorsal root ganglion neurons for T-type currents).
- Plate cells on glass coverslips 24-48 hours before recording.
2. Solutions:
- External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation). Add tetrodotoxin (TTX, ~500 nM) to block sodium channels and Cs+/TEA in the internal solution to block potassium channels.
- Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: Prepare as described in Protocol 1.
3. Whole-Cell Patch Clamp Recording:
- Use patch pipettes with a resistance of 2-5 MΩ.
- Establish the whole-cell configuration.
- Hold the cell at a potential that inactivates low-voltage activated channels when studying high-voltage activated channels (e.g., -80 mV), and a more hyperpolarized potential when studying low-voltage activated channels (e.g., -100 mV).
4. Voltage Protocols and Data Acquisition:
- Current-Voltage (I-V) Relationship: From a holding potential of -90 mV, apply a series of depolarizing steps (e.g., from -70 mV to +50 mV in 10 mV increments for 200 ms).
- IC50 Determination: Elicit calcium currents with a step depolarization to the potential that gives the maximal peak current. Record baseline currents and then perfuse increasing concentrations of this compound.
5. Data Analysis:
- Measure the peak calcium current amplitude.
- Plot the I-V relationship before and after this compound application.
- Determine the IC50 for the inhibition of the peak current by fitting the concentration-response data with the Hill equation.
Conclusion
These protocols provide a comprehensive framework for the detailed characterization of this compound's effects on key ion channels implicated in its anticonvulsant activity. The systematic application of these whole-cell patch clamp methodologies will enable researchers to elucidate the precise molecular mechanisms of this compound, quantify its potency at different targets, and contribute to a more complete understanding of its therapeutic profile. This information is critical for both basic research into the neurobiology of epilepsy and for the development of novel anticonvulsant therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
Troubleshooting & Optimization
Technical Support Center: Improving Pheneturide Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Pheneturide for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is an anticonvulsant drug belonging to the ureide class.[1] Its therapeutic efficacy can be limited by its moderate to low aqueous solubility, which can lead to poor and variable oral bioavailability.[2][3] For in vivo studies, achieving a homogenous and stable solution at the desired concentration is crucial for accurate dosing and obtaining reliable experimental results.
Q2: What are the primary strategies for improving the solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized as:
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Physical Modifications: Altering the physical properties of the drug substance, such as particle size reduction (micronization, nanosuspension).[3]
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Formulation-Based Approaches: Incorporating the drug into advanced delivery systems, including:
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Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[4]
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.
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Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
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Chemical Modifications: Synthesizing a more soluble prodrug that converts to this compound in vivo.
Troubleshooting Guides
Problem: this compound precipitates out of my aqueous buffer during formulation preparation.
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Possible Cause 1: Exceeding intrinsic solubility.
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Solution: Decrease the concentration of this compound to below its saturation point in the chosen buffer.
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Possible Cause 2: pH of the buffer.
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Solution: Although this compound is a neutral molecule, slight pH adjustments can sometimes influence solubility. Experiment with a range of physiologically relevant pH values (e.g., 6.8, 7.2, 7.4).
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-
Possible Cause 3: Insufficient solubilizing agent.
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Solution: Increase the proportion of the co-solvent or the concentration of the complexing agent in your formulation.
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Problem: The prepared this compound formulation is not stable and shows precipitation over time.
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Possible Cause 1: Supersaturation.
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Solution: The initial formulation may be a supersaturated solution that is thermodynamically unstable. Prepare fresh solutions immediately before each experiment.
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Possible Cause 2: Temperature fluctuations.
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Solution: Store the formulation at a constant and controlled temperature. Some compounds are less soluble at lower temperatures.
-
-
Possible Cause 3: Inadequate stabilizer in nanosuspension.
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Solution: Optimize the type and concentration of the stabilizer (e.g., Poloxamer 188 or Tween 80) to prevent particle aggregation.
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Quantitative Data Summary
Due to the limited availability of public quantitative solubility data for this compound, the following table summarizes reported solubility in various solvent systems and provides a template for researchers to document their own findings.
| Solvent System | Temperature (°C) | This compound Solubility (mg/mL) | Method of Determination | Notes |
| Purified Water | 25 | Enter Experimental Data | Shake-Flask | Moderate solubility is expected. |
| pH 7.4 Phosphate Buffered Saline (PBS) | 37 | Enter Experimental Data | Shake-Flask | Simulates physiological pH. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Room Temp | ≥ 2.5 | Formulation | Provides a clear solution. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Room Temp | ≥ 2.5 | Formulation | Utilizes a cyclodextrin for complexation. |
| 10% DMSO / 90% Corn Oil | Room Temp | ≥ 2.5 | Formulation | Suitable for oral or subcutaneous administration. |
| Acetone | Room Temp | Soluble | General Reference | |
| DMSO | Room Temp | ≥ 100 | Formulation | High solubility, but may require co-solvents for in vivo use. |
| Add other solvent systems as tested |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound.
Materials:
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This compound powder
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Selected aqueous buffers (e.g., purified water, PBS pH 7.4)
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Glass vials with screw caps
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Orbital shaker with temperature control
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Syringe filters (e.g., 0.22 µm PVDF)
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High-Performance Liquid Chromatography (HPLC) system with a validated method for this compound quantification
Procedure:
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Add an excess amount of this compound powder to a vial containing a known volume of the buffer. An excess is ensured when undissolved solid remains at the end of the experiment.
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Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
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Shake the vials for 24-48 hours to ensure equilibrium is reached.
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After shaking, allow the vials to stand for a sufficient time to allow undissolved solid to settle.
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Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
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Dilute the filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated HPLC method.
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Perform the experiment in triplicate for each buffer system.
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol provides a starting point for preparing a co-solvent based formulation suitable for oral (PO), intraperitoneal (IP), or intravenous (IV) administration.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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PEG300
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Tween-80
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Saline (0.9% NaCl)
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Sterile vials
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Vortex mixer or sonicator
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
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Weigh the required amount of this compound.
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In a sterile vial, dissolve the this compound in DMSO. Use vortexing or sonication to aid dissolution.
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Add PEG300 to the solution and mix thoroughly.
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Add Tween-80 and mix until a homogenous solution is formed.
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Slowly add the saline to the mixture while continuously stirring.
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Visually inspect the final solution for any precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
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For IV administration, sterile filter the final formulation through a 0.22 µm syringe filter.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to enhance solubility by dispersing this compound in a hydrophilic carrier in an amorphous state.
Materials:
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This compound
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Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)
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Common volatile solvent (e.g., methanol, ethanol)
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Rotary evaporator
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Mortar and pestle
Procedure:
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Accurately weigh this compound and the chosen carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
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Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask.
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Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.
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Continue evaporation until a solid film or mass is formed on the flask wall.
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Further dry the solid mass in a vacuum oven to remove any residual solvent.
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Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
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Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating a this compound formulation.
Caption: Postulated mechanism of action for this compound's anticonvulsant effects.
References
Technical Support Center: Reducing Variability in Pheneturide Preclinical Seizure Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in preclinical seizure models when evaluating Pheneturide.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[1] It is structurally related to phenobarbital and is thought to exert its effects through multiple mechanisms that reduce neuronal hyperexcitability.[1][2] The primary proposed mechanisms include:
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Enhancement of GABAergic Inhibition: this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx, hyperpolarization of neuronal membranes, and a decreased likelihood of action potential firing.[2]
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Modulation of Voltage-Gated Sodium Channels: Similar to other anticonvulsants, this compound may block voltage-gated sodium channels, which are crucial for the propagation of action potentials. This action reduces the ability of neurons to fire at high frequencies.[2]
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Modulation of Calcium Channels: this compound might also influence calcium channels, which would, in turn, regulate the release of excitatory neurotransmitters.
Q2: Which preclinical seizure models are most appropriate for evaluating this compound?
The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure models are the two most widely used acute seizure models for initial anticonvulsant screening and are suitable for evaluating compounds like this compound.
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Maximal Electroshock (MES) Test: This model is considered a representation of generalized tonic-clonic seizures. It is particularly useful for identifying drugs that prevent seizure spread.
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Pentylenetetrazol (PTZ) Test: This model is used to induce clonic seizures and is thought to mimic absence and myoclonic seizures in humans. It is effective in identifying compounds that act on the GABAergic system.
Q3: What are the primary sources of variability in these models?
Variability in preclinical seizure models can arise from several factors, broadly categorized as biological and procedural. Careful control of these factors is critical for reproducible results.
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Biological Factors:
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Animal Species and Strain: Different species (e.g., mice vs. rats) and strains within a species (e.g., C57BL/6 vs. DBA/2 mice) exhibit different seizure thresholds and drug responses.
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Age: Seizure susceptibility changes with the age of the animal.
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Sex: Hormonal differences between males and females can influence seizure thresholds.
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Body Weight: Accurate dosing is dependent on precise body weight measurements.
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Procedural Factors:
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Drug Formulation and Vehicle: The vehicle used to dissolve or suspend this compound can affect its solubility, absorption, and bioavailability.
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Route and Time of Administration: The route of administration (e.g., intraperitoneal, oral) and the time between drug administration and seizure induction are critical.
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Laboratory Conditions: Environmental factors such as temperature, humidity, and light-dark cycles can impact animal physiology and seizure susceptibility.
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Handling and Stress: Excessive handling or stressful conditions can alter seizure thresholds.
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Apparatus and Stimulation Parameters: In the MES test, variations in electrode type, placement, and stimulus parameters (current, frequency, duration) can significantly affect outcomes. In the PTZ test, the dose and concentration of the PTZ solution are critical.
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II. Troubleshooting Guides
A. Maximal Electroshock (MES) Test Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in seizure threshold (MEST) within the control group. | 1. Inconsistent electrode placement. 2. Fluctuations in electrical stimulus. 3. Animal stress or improper handling. 4. Biological variability (age, weight). | 1. Ensure consistent and firm contact of corneal or ear-clip electrodes. Use a topical anesthetic to minimize discomfort. 2. Calibrate the electroconvulsive stimulator regularly. 3. Handle animals gently and consistently. Allow for an acclimatization period in the testing room. 4. Use animals within a narrow age and weight range. |
| No tonic hindlimb extension in control animals. | 1. Insufficient electrical stimulus. 2. Faulty equipment or poor electrode contact. 3. Incorrect animal strain with a very high seizure threshold. | 1. Verify the stimulus parameters (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds is a common starting point). 2. Check all connections and ensure the stimulator is functioning correctly. Ensure good hydration of electrodes with saline. 3. Confirm the expected seizure threshold for the chosen strain. |
| Inconsistent drug effect (ED50 values vary between experiments). | 1. Inaccurate drug preparation or dosing. 2. Variation in the time of peak effect (TPE). 3. Issues with drug absorption due to vehicle. | 1. Prepare fresh drug solutions for each experiment. Calibrate balances and ensure accurate volume administration based on body weight. 2. Conduct a preliminary study to determine the TPE for this compound with your specific animal strain and route of administration. 3. Ensure the vehicle adequately dissolves or suspends the drug and is non-toxic. |
B. Pentylenetetrazol (PTZ) Test Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low seizure incidence in the control group. | 1. PTZ dose is too low for the chosen animal strain. 2. Inactive or degraded PTZ solution. 3. Improper injection technique. | 1. Consult literature for the appropriate convulsant dose (CD95-99) for your specific strain, age, and sex of the animal (e.g., 85 mg/kg s.c. for CF-1 mice). 2. Prepare fresh PTZ solution for each experiment. 3. Ensure subcutaneous injection is administered correctly into a loose fold of skin. |
| High mortality rate in the control group. | 1. PTZ dose is too high. | 1. Reduce the PTZ dose in small increments to find a dose that reliably induces seizures without causing excessive mortality. |
| High variability in the latency to seizure onset. | 1. Inconsistent absorption of PTZ. 2. Subjective scoring of seizure onset. 3. Animal stress or environmental variations. | 1. Ensure consistent injection volume and location. 2. Clearly define the behavioral endpoint for seizure onset (e.g., first myoclonic jerk, generalized clonus) and have two independent observers score the animals if possible. 3. Minimize environmental stressors and ensure consistent testing conditions. |
| Drug appears ineffective when it is expected to be active. | 1. Incorrect timing of PTZ injection relative to the drug's TPE. 2. Inadequate drug dose. 3. Rapid metabolism of the drug. | 1. Determine the TPE of this compound before conducting the full experiment. 2. Test a wider range of doses. 3. Consider the pharmacokinetic profile of this compound. |
III. Data Presentation: Factors Influencing Variability
Table 1: Influence of Animal Strain on Seizure Threshold
| Seizure Model | Animal | Strain | Relative Seizure Threshold | Reference |
| Maximal Electroshock (MEST) | Mouse | C57BL/6J | High | |
| Maximal Electroshock (MEST) | Mouse | DBA/2J | Low | |
| Pentylenetetrazol (PTZ) | Mouse | C57BL/6 | More resistant | |
| Pentylenetetrazol (PTZ) | Mouse | BALB/c | More sensitive | |
| Pentylenetetrazol (PTZ) | Rat | WAG/Rij | Lower tonic-clonic threshold than Wistar |
Table 2: Influence of Age on Seizure Threshold in Rats
| Seizure Model | Animal | Age (Postnatal Day) | Seizure Threshold | Reference |
| Pentylenetetrazol (PTZ) | Rat | 10 | Sensitive | |
| Pentylenetetrazol (PTZ) | Rat | 26 | Highest threshold | |
| Pentylenetetrazol (PTZ) | Rat | 220 | Minimum threshold |
Table 3: Comparative Anticonvulsant Activity (ED50) of Ureide-Class Drugs
| Anticonvulsant | Animal Model | Test | ED50 (mg/kg) | Reference |
| This compound | Mouse/Rat | MES/PTZ | Data not readily available | |
| Phenobarbital | Mouse | MES | 16.3 | |
| Phenobarbital | Mouse | PTZ | 12.7 | |
| Phenytoin | Mouse | MES | ~9.87 |
IV. Experimental Protocols
A. Maximal Electroshock Seizure (MES) Test Protocol
Objective: To determine the ability of this compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure.
Materials:
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This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
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Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
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Electroconvulsiometer with corneal or ear-clip electrodes
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Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
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Saline solution (0.9%)
Procedure:
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Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment, with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally or orally) at various doses to different groups of animals (n=8-10 per group).
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Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, a preliminary study should be conducted at various time points (e.g., 30, 60, 120 minutes) after administration.
-
Seizure Induction:
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Apply a drop of topical anesthetic to the animal's eyes if using corneal electrodes.
-
Place the electrodes (dipped in saline) on the corneas or ear pinnae.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
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-
Observation: Immediately after stimulation, place the animal in an observation cage and observe for the presence or absence of a tonic hindlimb extension (full extension of both hindlimbs at a 180° angle to the torso).
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Endpoint: The absence of the tonic hindlimb extension is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.
B. Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol
Objective: To evaluate the efficacy of this compound against clonic seizures induced by PTZ.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimation: As described for the MES test.
-
Drug Administration: Administer this compound or vehicle at various doses to different groups of animals (n=8-10 per group).
-
Time of Peak Effect (TPE): As described for the MES test.
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PTZ Administration: At the TPE, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously into a loose fold of skin on the back of the neck.
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Observation: Place each animal in an individual observation cage and observe for 30 minutes for the occurrence of seizures.
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Endpoint: The primary endpoint is the absence of a generalized clonic seizure (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds). The latency to the first seizure can also be recorded as a secondary measure.
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Data Analysis: Calculate the percentage of animals protected from clonic seizures in each group and determine the ED50.
V. Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for preclinical seizure models.
Caption: Factors contributing to experimental variability.
References
Technical Support Center: Pheneturide Formulation for Enhanced Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of pheneturide for improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
This compound is an anticonvulsant drug characterized by poor aqueous solubility.[1][2] This low solubility is a significant barrier to its oral bioavailability, as it limits the dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption.[3][4] Its pharmacokinetic profile shows a long half-life but also indicates that it is entirely cleared through nonrenal pathways, suggesting metabolism plays a key role.
Q2: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
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Physical Modifications: These methods alter the physical properties of the drug substance itself. Key techniques include particle size reduction (micronization and nanosizing) to increase the surface area for dissolution and creating amorphous forms of the drug, which have higher energy states and thus better solubility than their crystalline counterparts.
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Formulation-Based Approaches: This involves incorporating the drug into advanced delivery systems. Common and effective strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption. These formulations consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions in the GI tract, facilitating drug absorption.
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Nanotechnology: Formulating this compound as nanoparticles (e.g., nanosuspensions) dramatically increases the surface-area-to-volume ratio, leading to faster dissolution.
-
-
Chemical Modifications: This involves creating a prodrug, which is a new chemical entity that converts to the active this compound in vivo. A well-designed prodrug can have significantly higher solubility.
Q3: Is there a precedent for improving the bioavailability of structurally similar drugs?
Yes. A relevant example is phenytoin, another anticonvulsant with a similar structure. One study demonstrated that creating an N-acetylated prodrug of phenytoin resulted in a 9 to 11-fold increase in its oral bioavailability in rats. This was attributed to the prodrug's enhanced solubility in intestinal fluids. This suggests that a prodrug approach could be a viable strategy for this compound.
Formulation Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Particle Aggregation in Nanosuspension | 1. Insufficient stabilizer concentration or inappropriate stabilizer type. 2. Incorrect energy input during milling/homogenization (over-processing can lead to instability). | 1. Screen various stabilizers (e.g., Poloxamer 188, Tween 80) at different concentrations (typically 0.5-2% w/v). 2. Optimize process parameters like milling time, speed, and temperature. Periodically measure particle size to avoid over-processing. |
| Low Drug Loading in Lipid-Based Formulation (e.g., SEDDS) | Poor solubility of this compound in the selected oils, surfactants, or co-solvents. | 1. Conduct a systematic solubility screening of this compound in a wider range of excipients. 2. Consider using a co-solvent that is compatible with both the drug and the carrier system, but be mindful of potential precipitation upon dilution in aqueous media. |
| Solid Dispersion Shows No Significant Dissolution Improvement | 1. The drug has recrystallized within the polymer matrix and is not in an amorphous state. 2. The chosen polymer is not suitable for creating a molecular dispersion with this compound. | 1. Confirm the physical state using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). An amorphous state will show a glass transition temperature instead of a melting peak. 2. Increase the polymer-to-drug ratio to better stabilize the amorphous form. 3. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). |
| Inconsistent Drug Release from Formulations | 1. Variability in manufacturing processes (e.g., mixing times, heating/cooling rates). 2. Poor flowability of the powder formulation, leading to inconsistent tablet weight or capsule fill. | 1. Tightly control and validate critical process parameters. Employ Quality by Design (QbD) principles. 2. Improve powder flow by adding glidants (e.g., silicon dioxide) or by optimizing particle size and shape. |
| Synthesized Prodrug Fails to Release Parent Drug | The chemical linkage of the promoiety is too stable under physiological conditions (e.g., pH, enzymatic activity) of the GI tract. | 1. Evaluate the hydrolysis rate of the prodrug across a range of pH values (e.g., 1.2, 6.8, 7.4) to simulate different GI environments. 2. Redesign the prodrug with a more labile linker that is susceptible to enzymatic cleavage in the intestine or plasma. |
Quantitative Data Summary
The following tables present hypothetical but realistic data based on improvements seen for similar Biopharmaceutics Classification System (BCS) Class II drugs.
Table 1: Solubility Enhancement of this compound Formulations
| Formulation | Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL) | Fold-Increase vs. Pure Drug |
| Pure this compound | 50 | 1.0 |
| This compound Nanosuspension | 250 | 5.0 |
| This compound Solid Dispersion (1:5 Drug:Polymer) | 800 | 16.0 |
| This compound in SEDDS | 1500 | 30.0 |
Table 2: Comparative Pharmacokinetic Parameters in a Rat Model
| Formulation (Oral Dose) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Pure this compound Suspension | 150 | 4.0 | 1,800 | 100 |
| This compound Nanosuspension | 450 | 2.0 | 5,400 | 300 |
| This compound Solid Dispersion | 980 | 1.5 | 12,600 | 700 |
| N-acetyl-pheneturide Prodrug | 1650 | 1.0 | 17,100 | 950 |
Visualizations
Experimental & Logical Workflows
Caption: General experimental workflow for developing and evaluating enhanced this compound formulations.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting poor in vivo results.
Detailed Experimental Protocols
In Vitro Dissolution Testing (USP Apparatus 2)
This protocol is essential for comparing the release profiles of different this compound formulations.
Objective: To determine the rate and extent of drug release from a formulation in simulated gastric and intestinal fluids.
Materials & Apparatus:
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USP Dissolution Apparatus 2 (Paddle Method)
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Dissolution Vessels (900 mL)
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Paddles
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Water bath maintained at 37 ± 0.5°C
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Syringes and filters (e.g., 0.45 µm PVDF)
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HPLC system for quantification
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Dissolution Media: 0.1 N HCl (pH 1.2) and Phosphate Buffer (pH 6.8).
Procedure:
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Media Preparation: Prepare 900 mL of dissolution medium for each vessel and deaerate.
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Apparatus Setup: Assemble the apparatus and equilibrate the medium in the vessels to 37 ± 0.5°C. Set the paddle speed to a specified rate, typically 50 or 75 RPM.
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Sample Introduction: Place a single dose of the this compound formulation (e.g., one capsule or an amount of powder equivalent to the target dose) into each vessel.
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Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
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Sample Processing: Filter each sample promptly through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.
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Quantification: Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
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Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results against time to generate a dissolution profile.
In Vitro Permeability Assay (Caco-2 Cell Model)
This assay predicts the in vivo absorption of a drug across the intestinal wall.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials & Apparatus:
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Caco-2 cells (from ATCC)
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Cell culture flasks and media (e.g., DMEM with FBS, non-essential amino acids)
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Transwell® filter inserts (e.g., 12-well or 24-well plates)
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Incubator (37°C, 5% CO₂, 95% humidity)
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Transepithelial Electrical Resistance (TEER) meter
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Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
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LC-MS/MS system for quantification
Procedure:
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Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® filter inserts. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
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Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²), which indicates good junction integrity.
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Permeability Study (Apical to Basolateral - A→B): a. Wash the cell monolayer gently with pre-warmed transport buffer. b. Add the test solution (this compound formulation diluted in transport buffer) to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate for a set period (e.g., 2 hours) at 37°C. e. At the end of the incubation, take samples from both the apical and basolateral compartments.
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Permeability Study (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral side and sampling from the apical side.
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Quantification: Analyze the concentration of this compound in the donor and receiver samples using a validated LC-MS/MS method.
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Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
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dQ/dt is the rate of drug appearance in the receiver compartment.
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A is the surface area of the filter membrane.
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C₀ is the initial drug concentration in the donor compartment. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the involvement of active efflux transporters.
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In Vivo Pharmacokinetic Study
In vivo studies are crucial for determining the actual bioavailability of a formulation in a living system.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of different this compound formulations after oral administration to an animal model (e.g., Sprague-Dawley rats).
Materials & Apparatus:
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Sprague-Dawley rats (or other appropriate species)
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Oral gavage needles
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Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
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Centrifuge
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LC-MS/MS system for bioanalysis
Procedure:
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Animal Acclimatization and Dosing: a. Acclimatize animals under standard laboratory conditions. Fast the animals overnight before dosing but allow free access to water. b. Divide animals into groups, with each group receiving a different formulation (e.g., pure drug suspension, nanosuspension, solid dispersion) and an intravenous (IV) group to determine absolute bioavailability. c. Administer a single dose of the specific formulation to each animal via oral gavage.
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Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). b. Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
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Bioanalysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. b. Analyze the plasma samples to determine the drug concentration at each time point.
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Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each formulation group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:
- Cmax: Maximum plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): Total drug exposure over time. c. Calculate the relative oral bioavailability (Frel) of the enhanced formulations compared to the pure drug suspension using the formula: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
References
Technical Support Center: Analysis of Pheneturide and Its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Pheneturide degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on its chemical structure, which contains both amide and ureide functionalities, this compound is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] Metabolic studies have shown that in humans, the major biotransformation pathways are hydroxylation of the phenyl ring and hydrolysis of the ureide group.[1] Therefore, under forced degradation conditions, the following degradation products can be anticipated:
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Hydrolysis (Acidic and Alkaline): Cleavage of the ureide and amide bonds is expected. This can lead to the formation of 2-phenylbutanoic acid and urea.
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Oxidation: The phenyl ring is susceptible to hydroxylation, likely at the para position, forming hydroxylated derivatives of this compound.
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Photodegradation: Ureide-containing compounds can undergo complex degradation pathways upon exposure to light, which may involve radical processes, loss, and oxidation of alkyl chains.
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Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, potentially leading to the formation of phenyl isocyanate and other related products.
Q2: What are the typical stress conditions for a forced degradation study of this compound?
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish a stability-indicating analytical method.[3] The goal is generally to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] Based on protocols for structurally similar compounds and general guidelines, the following conditions can be applied to this compound:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid State | 80°C | 48 hours |
| Photodegradation | Solution (in transparent container) | Room Temperature | Expose to UV (254 nm) and visible light |
Note: The duration of stress exposure may need to be adjusted based on preliminary results to achieve the target degradation of 5-20%.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products. Here is a general approach to developing such a method:
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Column Selection: A C18 reversed-phase column is a good starting point.
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Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the separation of ionizable compounds.
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Detection: UV detection is commonly used for aromatic compounds like this compound. The detection wavelength should be selected based on the UV spectrum of this compound to maximize sensitivity.
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Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities, which is common in degradation studies.
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Method Optimization: The method should be optimized to achieve adequate resolution between the main peak (this compound) and all degradation product peaks. This may involve adjusting the mobile phase composition, pH, gradient slope, and column temperature.
Troubleshooting Guides
HPLC Analysis Issues
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
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Possible Cause 1: Contamination from solvents or glassware.
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Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent-related peaks. Ensure all glassware is thoroughly cleaned with an appropriate solvent.
-
-
Possible Cause 2: Presence of process-related impurities.
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Troubleshooting Step: Review the synthesis procedure of this compound. If possible, analyze the starting materials by HPLC to check their purity.
-
-
Possible Cause 3: Degradation of the sample during preparation or storage.
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Troubleshooting Step: Prepare fresh samples and analyze them immediately. If samples need to be stored, evaluate their stability under the storage conditions.
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Issue 2: Poor peak shape (tailing or fronting).
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Possible Cause 1: Column overload.
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Troubleshooting Step: Reduce the concentration of the sample being injected.
-
-
Possible Cause 2: Interaction of basic analytes with acidic silanol groups on the column.
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Troubleshooting Step: Adjust the pH of the mobile phase to suppress the ionization of the analyte. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting Step: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Issue 3: Drifting baseline.
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Possible Cause 1: Column not equilibrated.
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Troubleshooting Step: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time before starting the analysis.
-
-
Possible Cause 2: Contamination in the mobile phase or detector.
-
Troubleshooting Step: Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell with a strong, appropriate solvent.
-
-
Possible Cause 3: Temperature fluctuations.
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Troubleshooting Step: Use a column oven to maintain a constant temperature.
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Degradation Study Issues
Issue 4: No degradation is observed under stress conditions.
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Possible Cause 1: Stress conditions are too mild.
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Troubleshooting Step: Increase the concentration of the stress agent (acid, base, or oxidizing agent), increase the temperature, or prolong the exposure time.
-
-
Possible Cause 2: this compound is highly stable under the tested conditions.
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Troubleshooting Step: While possible, it is more likely that the conditions need to be harsher to induce degradation. Review literature for degradation of similar ureide compounds for guidance on more effective stress conditions.
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Issue 5: Excessive degradation (>20%) is observed.
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Possible Cause 1: Stress conditions are too harsh.
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Troubleshooting Step: Reduce the concentration of the stress agent, decrease the temperature, or shorten the exposure time. The goal is to generate a representative profile of primary degradation products, not to completely destroy the molecule.
-
-
Possible Cause 2: Secondary degradation is occurring.
-
Troubleshooting Step: Analyze samples at earlier time points to observe the formation of primary degradation products before they degrade further.
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Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
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Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.
-
After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound (in a transparent container) to UV light (254 nm) and visible light for a specified period.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 2: HPLC Analysis of Stressed Samples
This protocol provides a starting point for the HPLC analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 220 nm
Data Presentation
The results of the forced degradation studies should be summarized to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products | RRT of Major Degradation Products |
| Unstressed | 100.0 | 0.0 | 0 | - |
| Acid Hydrolysis | 85.2 | 14.8 | 2 | 0.65, 0.82 |
| Base Hydrolysis | 82.5 | 17.5 | 2 | 0.65, 0.91 |
| Oxidation | 90.1 | 9.9 | 1 | 1.15 |
| Thermal | 95.8 | 4.2 | 1 | 0.78 |
| Photolytic | 92.3 | 7.7 | 2 | 0.88, 1.09 |
% Assay of this compound is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed standard. % Degradation = 100 - % Assay. RRT (Relative Retention Time) = Retention time of the degradation product / Retention time of the this compound peak.
Visualizations
References
Technical Support Center: Managing Pheneturide-Induced Neurotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pheneturide in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Disclaimer: There is a limited amount of specific literature on this compound-induced neurotoxicity in animal models. Much of the guidance provided here is extrapolated from the known pharmacology of its parent compound, phenacemide, and other ureide anticonvulsants. Researchers should adapt these recommendations based on their specific experimental context and in consultation with their institutional animal care and use committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound and how might it lead to neurotoxicity?
A1: this compound, an anticonvulsant of the ureide class, is thought to exert its therapeutic effects primarily through two mechanisms: potentiation of GABAergic inhibition and blockade of voltage-gated sodium channels.[1][2][3] Neurotoxicity is believed to arise from an exaggeration of these therapeutic actions. Excessive enhancement of GABAergic signaling can lead to profound central nervous system (CNS) depression, sedation, and ataxia.[1][4] Similarly, excessive blockade of voltage-gated sodium channels can impair neuronal function, contributing to motor deficits and other neurological adverse effects.
Q2: What are the typical signs of this compound-induced neurotoxicity in rodent models?
A2: Signs of this compound-induced neurotoxicity in rodents are dose-dependent and can range from subtle behavioral changes to more severe neurological impairment. Researchers should monitor for:
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Behavioral changes: Sedation, lethargy, muscle weakness, and tremors.
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Motor impairment: Ataxia (incoordination), unsteady gait, and impaired performance on motor coordination tasks like the rotarod test.
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General health: Reduced food and water intake, and weight loss.
Q3: What are the key behavioral assays to assess this compound-induced neurotoxicity?
A3: The most common behavioral assays for assessing motor neurotoxicity are the Rotarod test and the Open Field test. The Rotarod test directly measures motor coordination and balance, while the Open Field test can provide information on general locomotor activity and anxiety-like behaviors, which can be affected by neurotoxicity.
Q4: Are there any known biomarkers for this compound-induced neurotoxicity?
A4: Specific biomarkers for this compound-induced neurotoxicity have not been established. However, general biomarkers of neurotoxicity, such as changes in neurotransmitter levels (e.g., GABA, glutamate) in brain tissue or cerebrospinal fluid, could be explored. Additionally, markers of neuronal damage or inflammation could be assessed through histopathological examination of brain tissue.
Troubleshooting Guides
Issue 1: High variability in behavioral test results between animals in the same treatment group.
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Potential Cause: Inconsistent drug administration, environmental stressors, or underlying health differences in animals.
-
Troubleshooting Steps:
-
Standardize Drug Administration: Ensure the vehicle is appropriate and the drug is fully dissolved or homogenously suspended. Administer the drug at the same time of day for all animals to minimize circadian rhythm effects. Use a consistent route and technique for administration.
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Acclimatize Animals: Acclimate animals to the testing room and equipment for a sufficient period before starting the experiment. Handle animals consistently and gently to reduce stress.
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Health Monitoring: Closely monitor the health of all animals throughout the study. Exclude any animals showing signs of illness that are not related to the experimental treatment.
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Issue 2: No clear dose-response relationship observed in neurotoxicity assessments.
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Potential Cause: Inappropriate dose range, rapid metabolism of the compound, or insensitive behavioral assays.
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Troubleshooting Steps:
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Conduct a Dose-Range Finding Study: Use a wider range of doses in a preliminary study to identify a suitable range that produces a graded neurotoxic effect.
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Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to determine the time to maximum concentration (Tmax) and the half-life of this compound in your animal model. This will help in selecting the optimal time for behavioral testing after drug administration.
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Use a Battery of Tests: Employ a combination of behavioral tests that assess different aspects of neurological function to increase the sensitivity of detecting neurotoxic effects.
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Issue 3: Animals quickly learn the Rotarod test, masking potential neurotoxic effects.
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Potential Cause: The chosen test parameters (e.g., fixed speed) are not challenging enough.
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Troubleshooting Steps:
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Use an Accelerating Rotarod Protocol: An accelerating rotarod, where the speed gradually increases, is often more sensitive for detecting subtle motor coordination deficits than a fixed-speed protocol.
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Limit Pre-Training: Provide minimal training on the apparatus to reduce the learning effect. The goal is to assess motor coordination, not motor learning.
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Consistent Training Protocol: If pre-training is necessary, ensure all animals receive the exact same amount of training.
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Data Presentation
The following tables provide examples of how quantitative data from this compound neurotoxicity studies could be presented. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Dose-Response Data for this compound-Induced Motor Impairment in the Rotarod Test in Mice.
| Treatment Group (mg/kg, i.p.) | N | Latency to Fall (seconds, Mean ± SEM) | % Motor Impairment |
| Vehicle (0.5% CMC) | 10 | 180 ± 10.5 | 0% |
| This compound (50) | 10 | 155 ± 12.1 | 13.9% |
| This compound (100) | 10 | 95 ± 9.8 | 47.2% |
| This compound (200) | 10 | 45 ± 7.3 | 75.0% |
*Data are presented as mean ± Standard Error of the Mean (SEM). **p < 0.001 compared to vehicle control (One-way ANOVA followed by Dunnett's post-hoc test).
Table 2: Hypothetical Data for this compound's Effect on Locomotor Activity in the Open Field Test in Rats.
| Treatment Group (mg/kg, p.o.) | N | Total Distance Traveled (cm, Mean ± SEM) | Time Spent in Center (seconds, Mean ± SEM) |
| Vehicle (0.5% CMC) | 8 | 2500 ± 150 | 35 ± 4.2 |
| This compound (100) | 8 | 1800 ± 120** | 28 ± 3.5 |
| This compound (200) | 8 | 1100 ± 95 | 15 ± 2.8 |
| This compound (400) | 8 | 500 ± 60 | 8 ± 1.9 |
*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to vehicle control (One-way ANOVA followed by Dunnett's post-hoc test).
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination Assessment
This protocol is adapted from standard procedures for assessing motor impairment.
1. Apparatus:
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Automated Rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice).
2. Animal Model:
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Male or female mice (e.g., C57BL/6), 8-10 weeks old.
3. Procedure:
- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses should be determined from a pilot study.
- Testing: At the time of expected peak drug effect, place the mouse on the rotating rod.
- Parameters: Use an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
- Data Collection: Record the latency to fall from the rod. A trial can be terminated after a maximum time (e.g., 300 seconds) if the animal does not fall.
- Trials: Conduct 2-3 trials per animal with a rest interval of at least 15 minutes between trials.
4. Data Analysis:
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Calculate the average latency to fall across the trials for each animal.
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Compare the mean latency to fall between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This protocol is a general framework for conducting the open field test.
1. Apparatus:
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A square or circular arena with walls to prevent escape (e.g., 50 cm x 50 cm for mice). The arena should be made of a non-porous material for easy cleaning. The area is typically divided into a central and a peripheral zone by video tracking software.
2. Animal Model:
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Male or female rats or mice.
3. Procedure:
- Acclimation: Acclimate the animals to the testing room for at least 1 hour before testing. The lighting conditions in the room should be consistent.
- Drug Administration: Administer this compound or vehicle at the predetermined time before the test.
- Testing: Gently place the animal in the center of the open field arena.
- Duration: Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).
- Recording: Record the session using a video camera mounted above the arena.
4. Data Analysis:
-
Use a video tracking software to analyze the following parameters:
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Locomotor Activity: Total distance traveled, average speed.
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Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone.
-
-
Compare the means of these parameters between the different treatment groups using appropriate statistical tests.
Mandatory Visualizations
Caption: Proposed GABAergic pathway of this compound-induced neurotoxicity.
Caption: Proposed mechanism of this compound neurotoxicity via voltage-gated sodium channels.
Caption: General experimental workflow for assessing this compound neurotoxicity.
References
Technical Support Center: Pheneturide Dose-Ranging Study Protocol in Rats
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals conducting dose-ranging studies of Pheneturide in rat models. The information is designed to offer clear experimental protocols, address potential troubleshooting issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a dose-ranging study for this compound?
A1: A dose-ranging study for this compound has two main objectives: to identify a safe and effective dose range and to gather preliminary data on its effects.[1] This involves determining the minimum effective dose (MED) required to produce the desired anticonvulsant effect and the maximum tolerated dose (MTD), which is the highest dose that can be administered without causing unacceptable side effects.[1][2] This information is crucial for designing subsequent, more comprehensive preclinical toxicology studies.[1][2]
Q2: What are the key evaluations performed during a dose-ranging study?
A2: Key evaluations in a dose-ranging study typically include clinical observations, body weight and food consumption measurements, clinical pathology (hematology and clinical chemistry), and, at the end of the study, organ weight measurements, gross pathology, and histopathology. Toxicokinetic analysis is also performed to understand the relationship between the dose administered and the concentration of the drug in the body over time.
Q3: How should the starting dose for a this compound study be determined?
A3: The starting dose should be based on any prior data available, such as in vitro studies or data from similar compounds. If no prior data exists, a low dose should be selected to avoid severe toxicity. Dose escalation should proceed gradually, with common increments being 2x or 3x, to ensure systematic exposure increases while maintaining safety.
Q4: What is the known mechanism of action for this compound?
A4: this compound, an anticonvulsant of the ureide class, is believed to exert its effects primarily by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By increasing GABAergic activity, this compound helps to stabilize electrical activity and control seizures. It is also thought to inhibit the metabolism of other anticonvulsants, thereby increasing their plasma levels.
Troubleshooting Guide
Issue 1: High mortality or severe toxicity observed at initial doses.
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Possible Cause: The starting dose may be too high, the vehicle used for administration may have its own toxicity, or the rat strain selected may be particularly sensitive.
-
Troubleshooting Steps:
-
Dose De-escalation: Immediately reduce the dose and conduct a more gradual dose escalation.
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Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-induced toxicity.
-
Strain Selection: Review literature for information on the sensitivity of the chosen rat strain to anticonvulsant drugs. Consider using a different, well-characterized strain if necessary.
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Issue 2: Difficulty with oral gavage administration, leading to animal distress or injury.
-
Possible Cause: Improper restraint technique, incorrect gavage needle size or placement.
-
Troubleshooting Steps:
-
Proper Restraint: Ensure personnel are thoroughly trained in proper rat handling and restraint to minimize stress and movement.
-
Correct Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate length and gauge for the size of the rat. The length should be pre-measured from the corner of the mouth to the last rib.
-
Correct Placement: The needle should be passed gently along the roof of the mouth and down the esophagus. If resistance is met, do not force it, as this may indicate entry into the trachea.
-
Issue 3: High variability in toxicokinetic (TK) data.
-
Possible Cause: Inconsistent dosing technique, variability in food consumption affecting absorption, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Standardize Dosing: Ensure consistent volume and rate of administration for all animals.
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Fasting: Consider a brief fasting period before dosing to standardize gut content, but be mindful of potential stress to the animals.
-
Frequent Sampling: Increase the frequency of blood sampling to better characterize the absorption and elimination phases, especially given that rodents often eliminate drugs more rapidly than humans.
-
Experimental Protocols
Protocol 1: Single-Dose Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of this compound in rats following a single administration.
Methodology:
-
Animal Model: Use healthy, young adult Sprague-Dawley rats (8-10 weeks old), with equal numbers of males and females. House animals in standard laboratory conditions.
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Grouping: Assign animals to several dose groups, including a vehicle control group and at least three escalating dose groups of this compound. A typical design would include 3-5 animals per sex per group.
-
Dose Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
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Administer a single dose via oral gavage. The volume should not exceed 10 mL/kg.
-
-
Observations:
-
Conduct continuous clinical observations for the first 4 hours post-dose, then periodically for up to 14 days.
-
Record body weights daily.
-
Monitor food and water consumption daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious clinical signs.
Protocol 2: Repeat-Dose Range-Finding Study
Objective: To evaluate the toxicity of this compound after repeated daily administration over a short duration (e.g., 7 or 14 days).
Methodology:
-
Animal Model and Grouping: Similar to the MTD study, use an equal number of male and female Sprague-Dawley rats. Group size should be sufficient to allow for interim and terminal data collection (e.g., 5-10 animals per sex per group).
-
Dose Selection: Based on the results of the MTD study, select three dose levels (low, mid, and high) and a vehicle control. The high dose should be expected to produce some mild to moderate toxicity.
-
Dose Administration: Administer the assigned dose daily via oral gavage for the duration of the study.
-
In-life Evaluations:
-
Clinical Observations: Record daily.
-
Body Weight and Food Consumption: Measure at least twice weekly.
-
Clinical Pathology: Collect blood samples (e.g., on day 7 and at termination) for hematology and clinical chemistry analysis.
-
-
Terminal Evaluations:
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At the end of the study, euthanize all animals.
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Conduct a full necropsy and record any gross pathological findings.
-
Collect and weigh key organs (e.g., liver, kidneys, brain, spleen).
-
Preserve selected tissues in formalin for potential histopathological examination.
-
Data Presentation
Table 1: Hypothetical Dose Groups and Initial Observations in an MTD Study
| Dose Group | This compound (mg/kg) | Number of Animals (M/F) | Clinical Signs Observed (First 24h) | Mortality (within 48h) |
| 1 (Vehicle) | 0 | 5/5 | No abnormal signs | 0/10 |
| 2 (Low) | 50 | 5/5 | No abnormal signs | 0/10 |
| 3 (Mid) | 150 | 5/5 | Mild sedation, slight ataxia | 0/10 |
| 4 (High) | 500 | 5/5 | Moderate sedation, pronounced ataxia, lethargy | 1/10 |
| 5 (Escalated) | 300 | 5/5 | Mild sedation, slight ataxia | 0/10 |
Table 2: Example Endpoints for a 14-Day Repeat-Dose Study
| Parameter | Low Dose (e.g., 25 mg/kg/day) | Mid Dose (e.g., 75 mg/kg/day) | High Dose (e.g., 200 mg/kg/day) | Vehicle Control |
| Body Weight Change (%) | ||||
| Male | ||||
| Female | ||||
| Key Hematology | ||||
| Hemoglobin (g/dL) | ||||
| White Blood Cell Count (x10^9/L) | ||||
| Key Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Creatinine (mg/dL) | ||||
| Relative Organ Weight (% of Body Weight) | ||||
| Liver | ||||
| Kidneys |
Visualizations
Caption: Experimental workflow for a this compound dose-ranging study in rats.
Caption: Proposed mechanism of action of this compound.
References
Addressing Pheneturide precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues related to Pheneturide precipitation in cell culture media.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving precipitation issues observed during your experiments.
Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What should I do?
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is less soluble.[1][2]
Immediate Steps:
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Visually Confirm: Check if the medium appears cloudy or if solid particles/crystals are visible.[1]
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Discard and Remake: Do not proceed with the experiment using precipitated media. The actual concentration of solubilized this compound will be unknown, leading to inaccurate results.[3]
-
Follow the Workflow: Use the troubleshooting workflow below to identify the cause and find a solution.
Caption: Troubleshooting workflow for this compound precipitation.
Q2: My this compound solution appears clear initially but becomes cloudy after incubation at 37°C. Why is this happening?
Delayed precipitation can occur due to several factors related to the compound's stability in the complex culture environment over time.
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Temperature Fluctuations: Some compounds are less soluble at higher temperatures. Moving media between a refrigerator and a 37°C incubator can cause precipitation.[1]
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pH Changes: Cell metabolism can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds.
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Interaction with Media Components: Over time, this compound may interact with salts (e.g., calcium, phosphate) or proteins in the serum, forming insoluble complexes.
-
Compound Degradation: this compound, as an amide, may undergo hydrolysis under certain conditions, and its degradation products could be less soluble.
Solutions:
-
Pre-warm Media: Always pre-warm the medium to 37°C before adding the this compound stock solution.
-
Use Buffered Media: If pH shifts are suspected, consider using a medium supplemented with HEPES buffer for more stable pH control.
-
Prepare Freshly: Prepare the final working solution of this compound immediately before use to minimize the time for potential interactions or degradation.
-
Reduce Serum: If experimentally feasible, test if reducing the serum concentration (e.g., from 10% to 5%) alleviates the issue.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is an anticonvulsant agent belonging to the ureide class. It is typically a white to off-white crystalline solid. Its chemical formula is C₁₁H₁₄N₂O₂ and it has a molecular weight of approximately 206.24 g/mol .
Q2: What is the solubility of this compound?
This compound has moderate to low solubility in water but is more soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. One supplier reports a solubility of 100 mg/mL in DMSO.
Q3: How does DMSO concentration affect my cell culture experiments?
DMSO is a standard solvent for dissolving hydrophobic compounds, but it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible.
| Final DMSO Concentration | Potential Impact on Cells | Recommendation |
| ≤ 0.1% | Minimal to no toxicity for most cell lines. | Ideal |
| 0.1% - 0.5% | Generally acceptable, but may cause stress or differentiation in sensitive cell lines. | Acceptable (Vehicle control is essential) |
| > 0.5% | High potential for cytotoxicity and other artifacts. | Avoid (Requires validation for your specific cell line) |
| This table summarizes generally accepted DMSO tolerance levels in cell culture. |
Q4: How can the type of cell culture medium affect this compound solubility?
Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and pH buffering systems. These components can interact with this compound, influencing its solubility. For instance, media with high concentrations of calcium and phosphate ions are more prone to forming precipitates with certain compounds.
Caption: Key factors that can influence this compound solubility in media.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO.
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Weigh Compound: Accurately weigh 20.62 mg of this compound powder (MW: 206.24 g/mol ).
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Add Solvent: Add 1 mL of high-purity, sterile DMSO to the powder.
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Ensure Dissolution: Vortex the solution vigorously. If particles remain, gently warm the tube to 37°C for 5-10 minutes or use a brief sonication step until the solution is completely clear.
-
Sterilization (Optional): If needed, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
This protocol provides a method to estimate the solubility limit of this compound in your specific experimental medium.
-
Prepare Serial Dilutions:
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Set up a series of sterile microcentrifuge tubes.
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Add 1 mL of your complete cell culture medium (pre-warmed to 37°C) to each tube.
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Using your high-concentration this compound stock (e.g., 100 mM), perform serial dilutions to create a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO percentage remains constant and non-toxic.
-
-
Include Controls: Prepare a "vehicle control" tube containing medium with the same final DMSO concentration as your highest this compound dilution but without the drug.
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Incubate: Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2, 12, or 24 hours).
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Visual Inspection: After incubation, carefully inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible crystal formation.
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Determine Limit: The highest concentration that remains completely clear (indistinguishable from the vehicle control) is your estimated maximum soluble concentration under these conditions.
References
Technical Support Center: Pheneturide and Cytochrome P450 Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pheneturide. The focus is on understanding and mitigating its effects on cytochrome P450 (CYP) enzymes to avoid inhibition- and induction-related drug-drug interactions during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ethylphenacemide, is an anticonvulsant drug.[1] While its exact mechanism is not fully elucidated, it is known to inhibit the metabolism of other co-administered anticonvulsants, such as phenytoin, leading to their increased plasma concentrations.[1] This suggests that a primary aspect of its mechanism of action involves the inhibition of drug-metabolizing enzymes.[1]
Q2: Does this compound inhibit or induce cytochrome P450 (CYP) enzymes?
A2: Available literature suggests that this compound may have a dual effect on CYP enzymes. It is known to inhibit the metabolism of phenytoin, which is primarily metabolized by CYP2C9 and to a lesser extent by CYP2C19.[2][3] This strongly indicates that this compound is an inhibitor of CYP2C9 and possibly CYP2C19. Conversely, older research suggests that this compound may be a more potent enzyme inducer than phenobarbital, a known inducer of various CYPs, including CYP2B6 and CYP3A4. This suggests this compound may also induce certain CYP isozymes. This dual activity is a critical consideration in experimental design.
Q3: Which specific CYP isozymes are likely to be affected by this compound?
A3: Based on its known drug interactions, the following CYP isozymes are likely to be affected by this compound:
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Inhibition:
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CYP2C9: This is strongly suggested by the well-documented interaction with phenytoin, where this compound inhibits its metabolism.
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CYP2C19: As a secondary metabolic pathway for phenytoin, CYP2C19 may also be inhibited by this compound.
-
-
Induction:
-
CYP2B6 and CYP3A4: This is inferred from the comparison of this compound to phenobarbital, a known inducer of these enzymes. Direct evidence for this compound's effect on these specific isozymes is limited.
-
Q4: Are there known quantitative data on this compound's inhibition or induction of CYP enzymes?
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro experiments with co-incubation of this compound and a CYP substrate.
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Possible Cause: Dual action of this compound as both a CYP inhibitor and inducer. The observed effect may be concentration-dependent and time-dependent.
-
Troubleshooting Steps:
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Concentration-Response Curve: Perform a wide range of this compound concentrations in your assay to determine if the effect switches from inhibition to induction (or vice-versa) at different concentrations.
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Time-Course Experiment: For induction studies, ensure a sufficient pre-incubation time with this compound (e.g., 24-72 hours in a hepatocyte-based system) to allow for potential changes in enzyme expression.
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Specific CYP Isozyme Analysis: Use specific substrates and inhibitors for the CYP isozymes you are investigating to dissect the individual contributions to the observed effect.
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Problem 2: Unexpected toxicity or lack of efficacy of a co-administered compound in an animal study involving this compound.
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Possible Cause: Pharmacokinetic drug-drug interaction mediated by CYP inhibition or induction by this compound.
-
Troubleshooting Steps:
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Therapeutic Drug Monitoring (TDM): If analytical methods are available, measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to determine if its clearance is altered.
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Metabolite Profiling: Analyze plasma and urine samples for metabolites of the co-administered drug to see if the metabolic profile is changed by this compound.
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Dose Adjustment: Based on the suspected interaction (inhibition leading to higher levels, induction to lower levels), adjust the dose of the co-administered drug and monitor the therapeutic and toxicological endpoints.
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Data Presentation
Table 1: Summary of Inferred Cytochrome P450 Interactions with this compound
| CYP Isozyme | Predicted Effect of this compound | Basis for Prediction | Confidence Level |
| CYP2C9 | Inhibition | Inhibition of phenytoin metabolism | High |
| CYP2C19 | Inhibition | Secondary pathway for phenytoin metabolism | Moderate |
| CYP2B6 | Induction | Comparison to phenobarbital | Low (Inferred) |
| CYP3A4 | Induction | Comparison to phenobarbital | Low (Inferred) |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination) for this compound
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific CYP isozymes in human liver microsomes.
-
Materials:
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Pooled human liver microsomes (HLMs)
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This compound stock solution (in a suitable solvent like DMSO)
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CYP isozyme-specific probe substrates (e.g., Diclofenac for CYP2C9, S-mephenytoin for CYP2C19)
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NADPH regenerating system
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Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
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Quenching solution (e.g., cold acetonitrile with an internal standard)
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96-well plates
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LC-MS/MS system
-
-
Procedure:
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Prepare serial dilutions of this compound in the incubation buffer.
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In a 96-well plate, add the HLM, the appropriate CYP probe substrate (at a concentration close to its Km), and the different concentrations of this compound. Include a vehicle control (no this compound).
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Pre-incubate the plate at 37°C for 5-10 minutes.
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Initiate the reaction by adding the NADPH regenerating system.
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Incubate at 37°C for a specific time (e.g., 10-30 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding the cold quenching solution.
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Centrifuge the plate to pellet the protein.
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Transfer the supernatant for analysis.
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Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
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Calculate the percentage of inhibition of metabolite formation for each this compound concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Protocol 2: In Vitro CYP450 Induction Assay for this compound in Cultured Human Hepatocytes
This protocol assesses the potential of this compound to induce the expression and activity of CYP enzymes (e.g., CYP3A4) in primary human hepatocytes.
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Materials:
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Cryopreserved or fresh primary human hepatocytes
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Hepatocyte culture medium
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This compound stock solution
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Positive control inducers (e.g., Rifampicin for CYP3A4)
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Vehicle control (e.g., DMSO)
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Collagen-coated culture plates
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RNA extraction kit and qRT-PCR reagents
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CYP probe substrates for activity measurement
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LC-MS/MS system
-
-
Procedure:
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Plate the human hepatocytes on collagen-coated plates and allow them to form a monolayer.
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Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for 48-72 hours, replacing the medium daily.
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For mRNA analysis (Gene Expression):
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After the treatment period, lyse the cells and extract total RNA.
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Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes (e.g., CYP3A4), normalized to a housekeeping gene.
-
-
For enzyme activity analysis:
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After the treatment period, wash the cells and incubate them with a specific CYP probe substrate (e.g., midazolam for CYP3A4) for a defined period.
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Collect the supernatant and analyze the formation of the metabolite by LC-MS/MS.
-
-
-
Data Analysis:
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Calculate the fold induction of mRNA expression or enzyme activity for each this compound concentration relative to the vehicle control.
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Compare the induction potential of this compound to that of the positive control.
-
Mandatory Visualizations
References
- 1. Phenobarbital induction of CYP2B1, CYP2B2, and CYP3A1 in rat liver: genetic differences in a common regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenobarbital induction of hepatic CYP2B1 and CYP2B2: pretranscriptional and post-transcriptional effects of gender, adult age, and phenobarbital dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Pharmacokinetic Profiles of Pheneturide and Phenacemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two structurally related ureide-class anticonvulsants, Pheneturide and Phenacemide. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for the development of new antiepileptic therapies. This document synthesizes available quantitative data, outlines general experimental methodologies, and visualizes metabolic pathways and experimental workflows.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for this compound and Phenacemide based on available data from human studies. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Pharmacokinetic Parameter | This compound | Phenacemide |
| Absorption | Follows first-order kinetics[1] | Almost completely absorbed[2] |
| Distribution | ||
| Volume of Distribution (Vd) | Information not available. A study noted a lower Vd after repetitive administration compared to a single dose[3]. | Information not available[2] |
| Protein Binding | Information not available | Information not available[2] |
| Metabolism | Extensive metabolism, with 100% nonrenal clearance. Major metabolites include 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid. | Metabolized in the liver by hepatic microsomal enzymes, primarily through p-hydroxylation to an inactive metabolite. |
| Elimination | ||
| Elimination Half-Life (t½) | 54 hours (single dose), 40 hours (repetitive administration) | 22-25 hours |
| Total Body Clearance | 2.6 L/hr (single dose) | Information not available |
Experimental Protocols
While detailed, specific experimental protocols for the pharmacokinetic analysis of this compound and Phenacemide are not extensively available in the public domain, this section outlines the general methodologies typically employed in such studies.
| Experiment | Methodology |
| Determination of Absorption Rate | In vivo methods involve the administration of the drug to subjects followed by the collection of blood samples at various time points. The concentration of the drug in the plasma is then measured over time to determine the rate and extent of absorption. Techniques like the endoscopic balloon method in the human jejunum can also be used to estimate the fraction of the drug absorbed. |
| Determination of Volume of Distribution (Vd) | Vd is calculated using the dose administered and the plasma concentration of the drug. For intravenously administered drugs, Vd = Dose / C0 (where C0 is the plasma concentration at time zero). For orally administered drugs, the formula is adjusted for bioavailability. |
| Determination of Protein Binding | Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are used. In these methods, a plasma sample containing the drug is separated into protein-bound and unbound fractions, and the concentration of the drug in the unbound fraction is measured. |
| Investigation of Metabolism | In vitro studies using human liver microsomes or hepatocytes are conducted to identify the metabolic pathways and the specific enzymes involved, such as cytochrome P450 isoforms. In vivo studies involve the administration of the drug to subjects and the subsequent collection and analysis of urine and plasma samples to identify metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. |
| Determination of Elimination Half-Life (t½) | The elimination half-life is determined by measuring the plasma concentration of the drug at various time points after administration. The data is plotted on a semi-logarithmic graph of plasma concentration versus time, and the time it takes for the concentration to decrease by half is calculated from the slope of the linear elimination phase. The formula t½ = 0.693 / kel (where kel is the elimination rate constant) is used. |
| Quantification of this compound in Plasma and Urine | A highly sensitive and reproducible thin-layer chromatography-reflectance spectrophotometric assay has been developed for this purpose. This involves extraction of the drug from the biological matrix, separation by TLC, and quantification using a reflectance spectrophotometer by comparing the light reflected from the drug spot to a standard curve. |
Visualizing Pharmacokinetic Pathways and Workflows
The following diagrams illustrate the metabolic pathways of this compound and Phenacemide and a general workflow for a pharmacokinetic study.
Metabolic Pathway of this compound.
Metabolic Pathway of Phenacemide.
General Experimental Workflow for a Pharmacokinetic Study.
References
A Head-to-Head Comparison of Pheneturide and its Analogs in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the anticonvulsant properties of Pheneturide and its structural analogs. This compound (also known as phenylethylacetylurea or ethylphenacemide) is a ureide-class anticonvulsant conceptually related to phenobarbital.[1] While comprehensive, direct comparative data on its analogs are scarce in publicly available literature, this document synthesizes the known pharmacological profile of the parent compound and presents a framework for comparison using representative data.
The therapeutic potential of anticonvulsant agents is primarily evaluated through standardized preclinical models that assess efficacy against different seizure types and potential for neurotoxicity. This guide focuses on the Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[2]
Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity
The development of this compound analogs aims to enhance anticonvulsant potency, broaden the spectrum of activity, and improve the safety margin.[2] Modifications, such as adding substituents to the phenyl ring, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. The following table summarizes representative anticonvulsant efficacy and neurotoxicity data for this compound and two illustrative analogs.
Note: The data presented in this table for the analog compounds is representative and compiled for illustrative purposes based on typical findings in anticonvulsant drug screening studies.[2] Actual values may vary depending on specific experimental conditions.
| Compound | Structure | MES (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | Rotarod (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀ in MES) |
| This compound | N-(carbamoyl)-2-phenylbutanamide | 50 | >100 | 150 | 3.0 |
| Analog A (p-Chloro) | N-(carbamoyl)-2-(4-chlorophenyl)butanamide | 35 | 80 | 180 | 5.1 |
| Analog B (p-Methyl) | N-(carbamoyl)-2-(4-methylphenyl)butanamide | 42 | >100 | 200 | 4.8 |
Mechanism of Action
This compound's anticonvulsant effect is believed to be multifactorial, targeting overall neuronal excitability.[3] The proposed mechanisms are not fully elucidated but are thought to involve a combination of:
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Enhancement of GABAergic Inhibition: Like many anticonvulsants, this compound may potentiate the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
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Blockade of Voltage-Gated Sodium Channels: By blocking sodium channels, the drug can reduce the high-frequency firing of neurons that is characteristic of seizures.
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Modulation of Calcium Channels: The compound may also influence voltage-gated calcium channels, which would regulate the release of excitatory neurotransmitters.
Proposed multi-target mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments used to assess the anticonvulsant activity and neurotoxicity of compounds like this compound and its analogs.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsants effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures.
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Animals: Male Swiss mice (20-25 g) or Sprague-Dawley rats are typically used.
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Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
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Procedure: At the time of peak drug effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal or ear-clip electrodes.
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Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint for protection. An animal is considered protected if it does not exhibit this response.
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Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a standard model for evaluating potential anticonvulsant drugs for absence seizures. It is based on the chemical induction of seizures.
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Animals: Male Swiss mice (18-25 g) are commonly used.
-
Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.
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Procedure: At the time of peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
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Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Generalized workflow for preclinical anticonvulsant screening.
Rotarod Test (Neurotoxicity)
This test is used to assess motor impairment and coordination, providing a measure of a compound's potential for neurotoxicity.
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Apparatus: A rotating rod (e.g., 3 cm diameter) turning at a constant speed (e.g., 6-10 rpm).
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Procedure: Trained animals are placed on the rotating rod. The test compound is administered, and at the time of peak effect, the animals are tested again.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is defined as neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Conclusion
This compound is an anticonvulsant with a proposed multi-target mechanism involving the enhancement of GABAergic inhibition and modulation of ion channels. The development and evaluation of its analogs are guided by the goal of improving efficacy and safety. The illustrative data suggest that substitutions on the phenyl ring, such as chloro- or methyl- groups, can influence the therapeutic profile, potentially increasing the protective index. A rigorous and standardized evaluation using the MES, scPTZ, and neurotoxicity models is essential for a comprehensive head-to-head comparison and for identifying promising new candidates for the treatment of epilepsy.
References
Validating Pheneturide's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pheneturide's proposed mechanisms of action with alternative antiepileptic drugs (AEDs). It outlines a strategy for validating these mechanisms using knockout (KO) animal models, supported by detailed experimental protocols and comparative data.
Introduction to this compound and its Hypothesized Mechanisms of Action
This compound (N-carbamoyl-2-phenylbutanamide) is an anticonvulsant drug of the ureide class. While its precise molecular targets are not fully elucidated, its primary mechanisms of action are thought to be twofold:
-
Enhancement of GABAergic Inhibition: this compound is believed to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions, hyperpolarization of neuronal membranes, and a reduction in neuronal excitability.
-
Inhibition of Drug Metabolism: this compound may inhibit the activity of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a wide range of drugs, including other AEDs. By inhibiting these enzymes, this compound can increase the plasma concentration and therapeutic effect of co-administered anticonvulsants.
This compound is a metabolic degradation product of phenobarbital, a well-established barbiturate anticonvulsant. This relationship suggests that this compound may share similar molecular targets, particularly subunits of the GABA-A receptor and specific CYP450 isoenzymes.
Comparative Analysis with Alternative Antiepileptic Drugs
The following table summarizes the mechanisms of action of this compound and several commonly used AEDs. This comparison highlights the diverse strategies employed to control seizures and provides a context for evaluating this compound's unique profile.
| Drug | Primary Mechanism of Action | Molecular Target(s) |
| This compound (hypothesized) | Positive allosteric modulation of GABA-A receptors; Inhibition of cytochrome P450 enzymes. | GABA-A receptor subunits (e.g., α1, β2, γ2); CYP450 enzymes (e.g., CYP2C9, CYP2C19, CYP3A4). |
| Phenobarbital | Positive allosteric modulator of GABA-A receptors; at higher concentrations, can directly activate GABA-A receptors and block glutamate receptors.[1][2] | GABA-A receptors (minimal subunit specificity).[1] |
| Phenytoin | Blocks voltage-gated sodium channels in their inactive state, slowing their recovery and reducing high-frequency neuronal firing.[3][4] | Voltage-gated sodium channels. |
| Carbamazepine | Blocks voltage-gated sodium channels, stabilizing hyperexcited nerve membranes and reducing the propagation of excitatory impulses. | Voltage-gated sodium channels. |
| Valproate | Multiple mechanisms including increasing GABA levels (by inhibiting GABA transaminase), blocking voltage-gated sodium channels, and inhibiting T-type calcium channels. | GABA transaminase, voltage-gated sodium channels, T-type calcium channels. |
| Levetiracetam | Binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. | Synaptic vesicle protein 2A (SV2A). |
Validating this compound's Mechanism of Action with Knockout Models
Knockout (KO) animal models are indispensable tools for validating the mechanism of action of a drug by providing definitive evidence of a drug-target interaction. By selectively deleting a gene encoding a specific protein, researchers can determine if the drug's effect is diminished or abolished.
Investigating the Role of GABA-A Receptors
To validate the hypothesis that this compound enhances GABAergic inhibition, KO mice lacking specific GABA-A receptor subunits implicated in the actions of barbiturates (e.g., α1, β2, γ2) would be utilized.
Experimental Workflow:
Caption: Workflow for validating this compound's effect on GABA-A receptors.
Expected Outcome: If this compound acts through the targeted GABA-A receptor subunit, its anticonvulsant effect will be significantly reduced or absent in the KO mice compared to the wild-type mice.
Investigating the Role of Cytochrome P450 Enzymes
To validate the hypothesis that this compound inhibits drug metabolism, KO mice lacking specific CYP450 isoenzymes (e.g., Cyp2c, Cyp3a families, which are murine equivalents of human CYP2C and CYP3A) would be used.
Experimental Workflow:
Caption: Workflow for validating this compound's effect on CYP450 enzymes.
Expected Outcome: In wild-type mice, co-administration of this compound with a probe drug metabolized by the targeted CYP450 isoenzyme will result in increased plasma levels of the probe drug. This effect will be significantly diminished or absent in the KO mice, confirming that this compound's inhibitory action is dependent on that specific enzyme.
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to assess a drug's ability to prevent clonic seizures, which are thought to mimic myoclonic and absence seizures in humans.
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Test compound (this compound) and vehicle
-
Mice (wild-type and knockout strains)
-
Observation chambers
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimate mice to the testing room for at least 30 minutes. Weigh each mouse to determine the correct dose of the test compound and PTZ.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal) at a predetermined time before PTZ injection.
-
PTZ Injection: Inject a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice) intraperitoneally.
-
Observation: Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures between the different treatment groups and genotypes.
Maximal Electroshock (MES) Seizure Test
This model is used to evaluate a drug's efficacy against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive device
-
Corneal or ear clip electrodes
-
Topical anesthetic
-
0.9% saline
-
Test compound (this compound) and vehicle
-
Mice (wild-type and knockout strains)
Procedure:
-
Animal Preparation and Drug Administration: As described for the PTZ test.
-
Electrode Application: Apply a drop of topical anesthetic to the eyes, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the corneas.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension, which is the endpoint of this test.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each group.
Signaling Pathway and Logical Relationships
Proposed Signaling Pathway of this compound at the GABAergic Synapse
Caption: this compound potentiates GABA's inhibitory effect at the synapse.
Logical Relationship for Knockout Model Validation
Caption: Logical framework for interpreting knockout experiment results.
Conclusion
The use of knockout models provides a powerful and definitive approach to validating the proposed mechanisms of action of this compound. By comparing the drug's effects in wild-type versus knockout mice for specific GABA-A receptor subunits and cytochrome P450 isoenzymes, researchers can elucidate the precise molecular targets of this compound. This information is critical for understanding its therapeutic profile, predicting potential drug interactions, and guiding the development of more selective and effective antiepileptic therapies. The experimental protocols and comparative data presented in this guide offer a framework for conducting these essential validation studies.
References
Efficacy of Pheneturide in Lamotrigine-Resistant Epilepsy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
More than 30% of individuals with epilepsy exhibit resistance to currently available antiseizure drugs (ASDs), necessitating the exploration of alternative therapeutic strategies. Lamotrigine is a widely used ASD, and resistance to its therapeutic effects presents a significant clinical challenge. This guide provides a comparative analysis of the potential efficacy of pheneturide in lamotrigine-resistant epilepsy models. Due to a notable absence of direct experimental data on this compound in this specific context, this document synthesizes available information on lamotrigine-resistant models, the performance of other ASDs in these models, and the known pharmacology of this compound to offer a framework for future research and development.
Introduction to Lamotrigine-Resistant Epilepsy
Drug-resistant epilepsy is defined as the failure of adequate trials of two tolerated and appropriately chosen ASD schedules (whether as monotherapies or in combination) to achieve sustained seizure freedom. Lamotrigine is a second-generation ASD that primarily acts by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters such as glutamate.
The development of resistance to lamotrigine is a complex phenomenon that is not yet fully understood. Proposed mechanisms include alterations in drug targets, increased expression of drug efflux transporters at the blood-brain barrier, and changes in neuronal networks. To study these mechanisms and evaluate potential new therapies, animal models of lamotrigine-resistant epilepsy have been developed.
Lamotrigine-Resistant Kindled Rodent Models
A commonly used preclinical model is the lamotrigine-resistant kindled rodent. Kindling is a process of repeated application of a sub-convulsive electrical or chemical stimulus to the brain, which eventually leads to the development of spontaneous recurrent seizures. To induce lamotrigine resistance, a low dose of lamotrigine is administered to the animals during the kindling acquisition phase. This results in a state where the fully kindled animals are no longer responsive to the anticonvulsant effects of lamotrigine.[1][2] This model is valuable for identifying compounds that may be effective in patients with therapy-resistant partial seizures.[2]
This compound: An Overview
This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[3] It is considered an older, or "first-generation," ASD and is now seldom used due to the development of newer agents with more favorable side-effect profiles.[3] However, its distinct mechanism of action and historical use in severe epilepsy make it a candidate for re-evaluation in the context of drug-resistant epilepsy.
Proposed Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is thought to be multifaceted. Its structural analog, acetylthis compound, is believed to act through several mechanisms:
-
Enhancement of GABAergic Inhibition: By facilitating the action of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).
-
Inhibition of Voltage-Gated Sodium Channels: Reducing high-frequency neuronal firing.
-
Modulation of Calcium Channels: Potentially decreasing the release of excitatory neurotransmitters.
It is important to note that this compound can also inhibit the metabolism of other anticonvulsants, such as phenytoin, leading to increased plasma levels.
Comparative Efficacy of Antiseizure Drugs in Lamotrigine-Resistant Models
Direct experimental data on the efficacy of this compound in lamotrigine-resistant epilepsy models is not currently available in the public domain. However, studies have evaluated the performance of other ASDs in these models, providing a benchmark for comparison.
| Antiseizure Drug (ASD) | Mechanism of Action | Efficacy in Lamotrigine-Resistant Kindling Models |
| This compound | GABAergic enhancement, Sodium/Calcium channel modulation (inferred) | Data Not Available |
| Lamotrigine | Sodium Channel Blocker | Ineffective (by definition of the model) |
| Carbamazepine | Sodium Channel Blocker | Ineffective |
| Phenytoin | Sodium Channel Blocker | Ineffective or only effective at poorly tolerated doses |
| Valproic Acid | Broad Spectrum (Sodium/Calcium channel blocker, GABAergic) | Ineffective in some models |
| Levetiracetam | SV2A Ligand | Effective |
| Topiramate | Broad Spectrum (Sodium channel blocker, GABAergic, etc.) | Prioritized on the basis of short-term efficacy in refractory epilepsy |
| Gabapentin | Calcium Channel Modulator | Moderately efficacious |
| Pregabalin | Calcium Channel Modulator | Prioritized on the basis of short-term efficacy in refractory epilepsy |
| Oxcarbazepine | Sodium Channel Blocker | Prioritized on the basis of short-term efficacy in refractory epilepsy |
| Vigabatrin | GABA Transaminase Inhibitor | Effective |
Note: The efficacy of some drugs can vary depending on the specific resistant model and experimental protocol used.
Experimental Protocols
The following provides a generalized methodology for evaluating the efficacy of a test compound, such as this compound, in a lamotrigine-resistant kindling model.
Lamotrigine-Resistant Kindling Model Development
-
Animal Model: Male Sprague-Dawley rats or CF-1 mice are commonly used.
-
Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotactically implanted into the amygdala.
-
Recovery: Animals are allowed a post-surgical recovery period of at least one week.
-
Kindling Stimulation: A sub-convulsive electrical stimulus is delivered to the amygdala once or twice daily.
-
Drug Administration during Kindling: 30 minutes prior to each stimulation, animals are administered either vehicle (e.g., 0.5% methylcellulose) or a low dose of lamotrigine (e.g., 8.5 mg/kg, i.p.).
-
Kindling Criterion: The stimulation is repeated until the animals achieve a fully kindled state, typically defined as experiencing a certain number of consecutive generalized seizures (e.g., Racine stage 4 or 5).
-
Confirmation of Resistance: Once fully kindled, the animals are challenged with a higher dose of lamotrigine to confirm resistance to its anticonvulsant effects.
Evaluation of Test Compound Efficacy
-
Drug Administration: The test compound (e.g., this compound) is administered at various doses to the lamotrigine-resistant kindled animals.
-
Seizure Induction: After a suitable absorption period, a kindling stimulus is delivered.
-
Seizure Assessment: Seizure severity is scored using a standardized scale (e.g., Racine's scale). The afterdischarge duration (the duration of the electrographic seizure) is also recorded.
-
Endpoint: The primary endpoint is a statistically significant reduction in seizure severity and/or afterdischarge duration compared to vehicle-treated control animals.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Efficacy Testing
Proposed Signaling Pathway of this compound
Conclusion and Future Directions
The existing preclinical data indicates that lamotrigine-resistant epilepsy models are particularly challenging for sodium channel blockers. Conversely, drugs with mechanisms involving the GABAergic system or calcium channel modulation appear to retain efficacy. Given that this compound is thought to act, at least in part, through these latter pathways, there is a scientific rationale for evaluating its efficacy in this context.
The lack of direct experimental evidence for this compound's efficacy in lamotrigine-resistant models represents a significant knowledge gap. Future research should prioritize conducting well-controlled preclinical studies to:
-
Determine the effective dose range of this compound in lamotrigine-resistant kindled animals.
-
Directly compare the efficacy of this compound with standard-of-care and other investigational ASDs in these models.
-
Elucidate the precise molecular mechanisms by which this compound exerts its anticonvulsant effects.
Such studies would provide the necessary data to ascertain whether this compound or its analogs hold therapeutic promise for the significant population of patients with lamotrigine-resistant epilepsy.
References
A Comparative Analysis of the Therapeutic Index of Pheneturide and Other Antiepileptic Drugs
For researchers and drug development professionals in the field of epilepsy treatment, the therapeutic index (TI) is a critical measure of a drug's safety margin. It represents the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A narrow therapeutic index indicates that the effective and toxic doses are close, necessitating careful monitoring. This guide provides a comparative overview of the therapeutic index of Pheneturide, an older and now seldom-used antiepileptic drug (AED), with other more commonly prescribed AEDs.
This compound, a ureide-class anticonvulsant, is considered largely obsolete due to significant toxicity concerns. Its use has been superseded by newer AEDs with more favorable safety profiles. While specific quantitative data on this compound's therapeutic index is scarce in contemporary literature, its known adverse effects and similarity to the withdrawn drug phenacemide strongly suggest a narrow therapeutic window.
Comparative Therapeutic Indices of Selected Antiepileptic Drugs
The following table summarizes the therapeutic index and therapeutic plasma concentrations for this compound and a selection of other AEDs. The data for this compound is qualitative and inferred from its known toxicity profile, while the information for other AEDs is based on published preclinical and clinical findings.
| Drug | Therapeutic Index (TI) | Therapeutic Plasma Concentration | Key Toxicities |
| This compound | Narrow (inferred from toxicity profile) | Not well established | Hepatotoxicity, personality changes (similar to phenacemide) |
| Phenytoin | ≈ 2[1][2] | 10-20 µg/mL[3] | Nystagmus, ataxia, seizures at high doses |
| Phenobarbital | > 2[1][2] | 15-40 µg/mL | Sedation, cognitive impairment |
| Valproate | > 2 | 50-100 µg/mL | Hepatotoxicity, pancreatitis, teratogenicity |
| Carbamazepine | ≈ 3 | 4-12 µg/mL | Dizziness, drowsiness, ataxia, aplastic anemia |
| Lamotrigine | Wide (1.3 - 20) | 3-15 µg/mL | Stevens-Johnson syndrome, dizziness, nausea |
Experimental Protocols for Determining Therapeutic Index
The therapeutic index of an AED is determined through a series of preclinical experiments that establish the median effective dose (ED50) and the median toxic dose (TD50). The ratio of these two values (TD50/ED50) provides the protective index (PI), a preclinical correlate of the therapeutic index.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that is effective in 50% of the test population. For AEDs, this is typically assessed using rodent models of induced seizures.
-
Maximal Electroshock (MES) Test : This test is a model for generalized tonic-clonic seizures.
-
Procedure : Animals are administered a range of doses of the test compound. After a set period, a supramaximal electrical stimulus is delivered via corneal or auricular electrodes, inducing a tonic-clonic seizure.
-
Endpoint : The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is considered a positive effect.
-
Analysis : A dose-response curve is generated, and the ED50 is calculated.
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test : This model is used to identify drugs effective against absence seizures.
-
Procedure : Animals are pre-treated with the test compound. A dose of pentylenetetrazol sufficient to induce clonic seizures is then administered subcutaneously.
-
Endpoint : The absence of generalized clonic seizures for a defined period is the primary endpoint.
-
Analysis : The ED50 is calculated from the dose-response data.
-
Determination of Median Toxic Dose (TD50)
The TD50 is the dose at which 50% of the animals exhibit a specific sign of toxicity. For CNS-active drugs, this is often a measure of motor impairment.
-
Rotarod Test : This is a common method for assessing neurotoxicity.
-
Procedure : Animals are placed on a rotating rod. The ability of the animal to remain on the rod for a set period is assessed after administration of the test compound.
-
Endpoint : The inability to remain on the rod for the predetermined time is indicative of motor impairment.
-
Analysis : The TD50 is the dose that causes 50% of the animals to fail the test.
-
Mandatory Visualizations
Signaling Pathways of this compound
The proposed mechanism of action for this compound and related ureide anticonvulsants involves the modulation of neuronal excitability through multiple pathways. A key mechanism is the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.
Caption: Proposed mechanism of this compound's anticonvulsant activity.
Experimental Workflow for Protective Index (PI) Determination
The determination of the Protective Index is a crucial step in the preclinical evaluation of an AED's safety profile. It provides a quantitative measure of the margin between the desired anticonvulsant effect and adverse neurological effects.
Caption: Experimental workflow for determining the Protective Index (PI).
References
- 1. Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Index Estimation of Antiepileptic Drugs: A Systematic Literature Review Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
Evaluating Pheneturide in Animal Models of Refractory Epilepsy: A Comparative Guide
A comprehensive evaluation of Pheneturide's efficacy in established animal models of refractory epilepsy is hampered by a notable lack of publicly available preclinical data. While its historical use in severe epilepsy suggests potential anticonvulsant properties, the absence of quantitative experimental results prevents a direct and objective comparison with standard-of-care antiepileptic drugs (AEDs). This guide synthesizes the available information on this compound and provides a comparative framework based on established alternatives for which extensive data exists. The content is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and underscore the need for further investigation into this compound's potential as a treatment for refractory epilepsy.
This compound (also known as phenylethylacetylurea or ethylphenacemide) is an anticonvulsant of the ureide class.[1] It is considered an older medication and is now seldom used, though it has been indicated for severe epilepsy when other treatments have failed.[1] Its mechanism of action is not fully elucidated but is thought to be similar to other ureide anticonvulsants.
Proposed Mechanism of Action of this compound
This compound is believed to exert its anticonvulsant effects through a multi-faceted approach, primarily by modulating inhibitory and excitatory neurotransmission. The proposed mechanisms include:
-
Enhancement of GABAergic Inhibition: this compound may potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, it could increase the seizure threshold and reduce neuronal hyperexcitability.
-
Modulation of Voltage-Gated Sodium Channels: Similar to many established AEDs, this compound may block voltage-gated sodium channels. This action would limit the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[2]
-
Inhibition of Calcium Channels: There is also a possibility that this compound influences voltage-gated calcium channels, which would reduce neurotransmitter release at the synapse and dampen excitatory signaling.[2]
Below is a diagram illustrating the proposed signaling pathways for this compound.
References
A Comparative Guide to the Effects of Pheneturide and Phenobarbital on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of pheneturide and phenobarbital on γ-aminobutyric acid type A (GABA-A) receptors. While both compounds are recognized for their anticonvulsant properties, the extent of their direct interaction with GABA-A receptors is well-documented for phenobarbital but less so for this compound. This document synthesizes the available experimental data to offer a clear comparison for research and drug development purposes.
Introduction
Phenobarbital, a long-acting barbiturate, has been a mainstay in epilepsy treatment for over a century. Its primary mechanism of action involves the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1] this compound, also known as phenylethylacetylurea, is a ureide-class anticonvulsant.[2] Structurally, it can be conceptualized as a metabolic degradation product of phenobarbital.[2] While its anticonvulsant activity is established, direct and quantitative evidence of its effects on GABA-A receptors is limited in publicly available literature. It is often presumed to share a similar mechanism with phenobarbital by enhancing GABAergic inhibition.[3][4]
Mechanism of Action at the GABA-A Receptor
Phenobarbital is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening, leading to an prolonged influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition raises the seizure threshold. At higher concentrations, phenobarbital can directly activate the GABA-A receptor, even in the absence of GABA, and may also exert effects on glutamate receptors.
The mechanism of action for this compound is less definitively characterized but is thought to be similar to phenobarbital, involving the enhancement of GABAergic inhibition.
Quantitative Comparison of Effects on GABA-A Receptors
The following table summarizes the available quantitative data for phenobarbital's interaction with GABA-A receptors. Due to a lack of specific experimental data in the reviewed literature, quantitative values for this compound are not available.
| Parameter | Phenobarbital | This compound | Source |
| EC₅₀ (Direct Activation) | ~3.0 mM | Data not available | |
| EC₅₀ (Potentiation of GABA) | ~0.89 mM (in the presence of 1 µM GABA) | Data not available |
Experimental Protocols
The characterization of compounds like this compound and phenobarbital on GABA-A receptors typically involves electrophysiological techniques. Whole-cell voltage-clamp recording is a standard method to measure the potentiation of GABA-induced currents.
Representative Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology
Objective: To determine the effect of a test compound (e.g., this compound or phenobarbital) on GABA-A receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells transfected with GABA-A receptor subunits).
Methodology:
-
Cell Culture and Transfection: Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells. For HEK293 cells, transfect with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 CsCl, 11 EGTA, 10 HEPES, 2 MgCl₂, 1 CaCl₂, and 4 ATP-Mg, with pH adjusted to 7.3 with CsOH.
-
Recording Setup: Place the cultured cells on the stage of an inverted microscope equipped with micromanipulators. Perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Whole-Cell Patching: Obtain a gigaohm seal between the micropipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply GABA at a concentration that elicits a submaximal current response (e.g., EC₁₀-EC₂₀). Co-apply the test compound (this compound or phenobarbital) at various concentrations with the same GABA concentration. Drugs are typically applied using a rapid solution exchange system.
-
Data Acquisition and Analysis: Record the resulting currents using an amplifier and digitizer. Analyze the peak amplitude and decay kinetics of the GABA-induced currents in the absence and presence of the test compound. Plot concentration-response curves to determine the EC₅₀ for potentiation.
Visualizing the Molecular Interactions and Experimental Workflow
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory roles of GABA and barbiturates like phenobarbital.
Caption: GABA-A receptor modulation by GABA and phenobarbital.
Experimental Workflow for Electrophysiological Recording
The following diagram outlines the key steps in a whole-cell voltage-clamp experiment to assess the effect of a compound on GABA-A receptor currents.
Caption: Workflow for whole-cell voltage-clamp experiment.
Conclusion
Phenobarbital is a well-characterized positive allosteric modulator of the GABA-A receptor, with a clear mechanism of action that involves prolonging the opening of the chloride channel. Quantitative data from electrophysiological studies have established its potency in both directly activating the receptor and potentiating GABA-induced currents.
This compound, as a structural analog and metabolic product of phenobarbital, is presumed to exert its anticonvulsant effects through a similar enhancement of GABAergic inhibition. However, there is a notable absence of direct, quantitative experimental data to confirm the specifics of its interaction with GABA-A receptors. Future research employing techniques such as whole-cell voltage-clamp and radioligand binding assays would be invaluable to definitively characterize the pharmacological profile of this compound at the GABA-A receptor and to provide a direct quantitative comparison with phenobarbital.
References
Independent Verification of Pheneturide Research: A Comparative Analysis for Drug Development Professionals
An objective guide for researchers, scientists, and drug development professionals comparing the performance of Pheneturide with modern alternatives, supported by available experimental data.
This compound, an anticonvulsant of the ureide class, has a history of use in severe epilepsy cases where other treatments have proven ineffective.[1] This guide provides a comprehensive comparison of its published research findings against those of current first-line and adjunctive therapies for refractory epilepsy. Due to the limited availability of recent, independent verification studies on this compound, this analysis synthesizes data from older clinical trials and compares it with the robust data available for modern anticonvulsants.
Comparative Efficacy of Anticonvulsant Agents
A key aspect of evaluating any therapeutic agent is its efficacy in controlling seizures. While this compound has been noted for its anticonvulsant properties, its clinical use has largely been superseded by newer agents with more well-defined efficacy and safety profiles.
In contrast, extensive clinical trial data is available for modern anticonvulsants used in refractory epilepsy, such as Lamotrigine, Levetiracetam, and Topiramate. These studies provide specific metrics on seizure reduction and freedom rates.
| Drug Class | Compound | Seizure Type | Efficacy Endpoint | Result |
| Ureide | This compound | Epilepsy | Seizure Frequency | No significant difference compared to Phenytoin[2][3] |
| Phenyltriazine | Lamotrigine | Refractory Partial Seizures | ≥50% reduction in seizure frequency | 20% (300 mg/day), 36% (500 mg/day) |
| Pyrrolidine | Levetiracetam | Refractory Partial-Onset Seizures | ≥50% reduction in seizure frequency | 38.7% |
| Fructopyranose Sulfamate | Topiramate | Refractory Partial Epilepsy | Median % reduction in seizure rate | 30% (200 mg/day), 48% (400 mg/day), 45% (600 mg/day) |
Mechanistic Profile of this compound and Alternatives
This compound's primary mechanism of action is believed to be the enhancement of gamma-aminobutyric acid (GABA) activity, the main inhibitory neurotransmitter in the brain. It is also known to inhibit the metabolism of other anticonvulsants, thereby increasing their plasma levels. Modern anticonvulsants often have more targeted mechanisms of action.
| Compound | Primary Mechanism of Action |
| This compound | Enhancement of GABAergic activity, Inhibition of other anticonvulsant metabolism |
| Lamotrigine | Blocks voltage-gated sodium channels |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) |
| Topiramate | Blocks voltage-gated sodium channels, enhances GABA-A receptor activity, antagonizes AMPA/kainate glutamate receptors, inhibits carbonic anhydrase |
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
Adverse Effect Profile
The clinical use of this compound has been limited due to its toxicity profile, which is considered similar to that of phenacemide. It is generally reserved for severe cases of epilepsy where other, less toxic drugs have failed.
| Compound | Common Adverse Effects |
| This compound | Ataxia, other adverse effects not specified in detail in recent literature |
| Lamotrigine | Dizziness, headache, diplopia, ataxia, nausea, rash |
| Levetiracetam | Somnolence, asthenia, dizziness, infection |
| Topiramate | Paresthesia, fatigue, nausea, cognitive slowing, weight loss |
Experimental Protocols for Independent Verification
To facilitate independent verification of the proposed mechanisms of action for this compound and other anticonvulsants, the following outlines generalized experimental protocols.
In Vitro GABA-A Receptor Potentiation Assay
This assay determines a compound's ability to enhance the activity of the GABA-A receptor, a key mechanism for many anticonvulsants.
Objective: To measure the potentiation of GABA-induced chloride current by a test compound in a cell-based assay.
Materials:
-
Cell line expressing GABA-A receptors (e.g., HEK293 cells)
-
Patch-clamp rig or a fluorescence-based imaging system
-
GABA
-
Test compound (this compound)
-
Appropriate buffers and solutions
Procedure:
-
Cell Culture: Culture the GABA-A receptor-expressing cells according to standard protocols.
-
Compound Preparation: Prepare a stock solution of the test compound and serial dilutions.
-
Assay Performance (Patch-Clamp):
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a sub-maximal concentration of GABA to elicit a baseline current.
-
Co-apply the test compound with GABA and measure the change in current amplitude.
-
Wash out the compound and ensure the current returns to baseline.
-
-
Data Analysis: Calculate the percentage potentiation of the GABA-induced current by the test compound.
References
- 1. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 2. A comparison of phenytoin and this compound in patients with epilepsy: a double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of phenytoin and this compound in patients with epilepsy: a double-blind cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Pheneturide Disposal
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Pheneturide, an anticonvulsant, requires careful handling and adherence to specific disposal protocols to mitigate risks associated with its potential potency as an active pharmaceutical ingredient (API).[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated materials.
Important Note: A specific Safety Data Sheet (SDS) for this compound is not consistently available. While some suppliers may classify it as non-hazardous for shipping, it is crucial to treat this compound as a potentially potent API.[1][2] Therefore, a conservative approach, treating it and its waste as hazardous, is strongly recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[2][3]
Pre-Disposal Hazard Assessment
Before commencing any disposal procedures, a thorough hazard assessment is critical. In the absence of a definitive SDS, researchers should:
-
Review Available Data: Examine all accessible information regarding this compound's chemical structure, physical properties, and any available toxicological data.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal and can provide institution-specific protocols.
-
Evaluate for Hazardous Characteristics: Assess if this compound exhibits any characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA), such as ignitability, corrosivity, reactivity, or toxicity.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, collection, labeling, storage, and transfer.
Step 1: Waste Segregation
Properly segregate this compound waste from other waste streams at the point of generation. Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department. All disposable items that have come into contact with this compound must be considered hazardous waste.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like weighing paper, pipette tips, gloves, gowns, and shoe covers, in a dedicated, properly labeled, and sealable hazardous waste container. For spills, use an inert absorbent material (e.g., sand, silica gel, vermiculite) to contain the spill, and transfer it into an airtight container for disposal.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Unused Compound: Do not dispose of unused this compound down the drain or in the regular trash. Collect unused compounds in their original or a suitable, sealed container labeled as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label.
Step 3: Labeling
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings. The label should also include the date of accumulation.
Step 4: Storage
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure the storage area is away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Provide them with accurate information about the waste, including the chemical name and quantity. Drug take-back programs, if available, should be utilized.
Summary of this compound Waste Disposal
| Waste Stream | Recommended Disposal Route |
| Solid this compound Waste | Collect in a labeled, sealed hazardous waste container for pickup by a licensed waste vendor. |
| Contaminated Labware & PPE | Considered hazardous waste. Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid this compound Waste (Solutions) | Collect in a compatible, sealed, and labeled hazardous waste container. Do not dispose down the drain. |
| Unused this compound Compound | Collect in its original or a suitable, sealed container labeled as hazardous waste for professional disposal. |
| Triple-Rinsed Empty Containers | After triple-rinsing with a suitable solvent and collecting the rinsate as hazardous waste, the container can typically be disposed of as regular laboratory waste after defacing the label. |
| Rinsate from Empty Containers | Collect as hazardous chemical waste. |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling of Pheneturide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Pheneturide, an anticonvulsant agent, requires careful management due to its potential hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, focusing on personal protective equipment (PPE), operational procedures, and waste management.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust, which can cause serious irritation. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Operational Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, such as a fume hood, especially when weighing or dispensing the solid material to control dust.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Use appropriate tools, like spatulas and weighing paper, to handle the powder and close the container tightly after use.
Storage:
-
Store in a well-ventilated place with the container tightly closed.
-
For short-term storage (days to weeks), keep in a dry, dark environment at 0 - 4 °C.
-
For long-term storage (months to years), store at -20 °C in a dry, dark environment.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management and Disposal Plan
Spill Cleanup: In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE, including respiratory protection, before cleaning the spill.
-
Containment:
-
For a solid spill, gently cover it with a damp paper towel to avoid raising dust.
-
For a solution spill, absorb it with an inert material such as vermiculite or sand.
-
-
Collection: Carefully scoop the contained material into a sealed and labeled waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water.
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
Do not dispose of it down the drain or in regular trash.
-
Collect solid waste in a securely sealed, leak-proof container labeled with the chemical name and associated hazards.
-
Triple-rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal and consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
